Boc-PEG5-methyl ester
Description
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Properties
Molecular Formula |
C19H36O9 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
methyl 3-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C19H36O9/c1-19(2,3)28-18(21)6-8-24-10-12-26-14-16-27-15-13-25-11-9-23-7-5-17(20)22-4/h5-16H2,1-4H3 |
InChI Key |
BJNQNORQYFJOCD-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Functional Mechanism of Boc-PEG5-methyl ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-PEG5-methyl ester is a heterobifunctional chemical linker integral to modern bioconjugation and drug development, particularly in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs). Its mechanism of action is not biological but is defined by its chemical functionalities: a Boc-protected amine and a terminal methyl ester, separated by a five-unit polyethylene (B3416737) glycol (PEG) chain. This guide elucidates the functional roles of these components, provides detailed experimental protocols for their use, and presents relevant chemical data.
Introduction: Defining the Role of this compound
This compound serves as a versatile tool in chemical biology and medicinal chemistry. It is a PROTAC linker that connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase.[1][2] The molecule's structure is designed for sequential and controlled conjugation reactions. Its core function is to bridge two molecular entities, and the properties of this bridge are critical to the efficacy of the final conjugate. The key components that define its "mechanism" are:
-
Boc-Protected Amine: A terminal primary amine protected by a tert-butyloxycarbonyl (Boc) group. This group prevents the amine from reacting prematurely and can be selectively removed under acidic conditions to reveal the reactive amine.[3][4]
-
Methyl Ester: A terminal carboxyl group protected as a methyl ester. This group is generally stable but can be hydrolyzed to a carboxylic acid, providing another reactive site for conjugation.
-
PEG5 Spacer: A five-unit polyethylene glycol chain that connects the two terminal groups. This hydrophilic spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugate.[5][6] The length of the PEG linker is a crucial parameter for optimizing the geometry of the ternary complex in PROTACs to facilitate efficient ubiquitination of the target protein.[7]
Functional Mechanism of Action
The utility of this compound is realized through a series of controlled chemical reactions. The "mechanism" is the strategic deprotection and conjugation of its two terminal functional groups.
The Boc group is a widely used protecting group for amines due to its stability in various reaction conditions and its ease of removal under acidic conditions.[3] This allows for the selective unmasking of the amine functionality at a desired step in a multi-step synthesis.
The deprotection is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in an organic solvent.[3][8] The reaction proceeds via acid-catalyzed hydrolysis of the carbamate.
Polyethylene glycol (PEG) linkers are frequently used in the design of PROTACs and other bioconjugates for several reasons:[5][7]
-
Enhanced Solubility: The hydrophilic nature of the PEG chain increases the aqueous solubility of often hydrophobic bioactive molecules.[6]
-
Improved Permeability: PEG linkers can enhance cell permeability, which is crucial for intracellular drug targets.[7]
-
Optimal Conformation: The length and flexibility of the PEG chain are critical for allowing the two ends of the PROTAC to bind simultaneously to the target protein and the E3 ligase, facilitating the formation of a productive ternary complex.[7]
The methyl ester group provides a second handle for conjugation. While relatively stable, it can be hydrolyzed to a carboxylic acid under basic or acidic conditions, although basic conditions are more common. This newly formed carboxylic acid can then be activated and coupled with an amine-containing molecule to form a stable amide bond. It is important to note that conditions for methyl ester hydrolysis can be harsh and may not be compatible with all substrates.[9][10]
Experimental Protocols
The following protocols are representative examples of how this compound is utilized in a synthetic workflow.
This protocol describes the removal of the Boc protecting group to yield a free amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected starting material in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) to the solution. A common ratio is 25-50% TFA in DCM.[11]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[3]
This protocol describes the conversion of the methyl ester to a carboxylic acid.
Materials:
-
PEG5-methyl ester compound
-
Methanol (B129727) (MeOH) or Ethanol (EtOH)
-
Water
-
Lithium bromide (LiBr) (optional, to accelerate the reaction)
-
tert-Butylamine (B42293) (t-BuNH2)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
Procedure:
-
Dissolve the ester in methanol or ethanol.[10]
-
Add water, tert-butylamine (approximately 10 equivalents), and optionally lithium bromide (approximately 3 equivalents).[10]
-
Stir the mixture under reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with a saturated aqueous solution of NH4Cl and then with brine.[10]
-
Dry the organic layer, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Data Presentation
The efficiency of the deprotection and hydrolysis reactions can vary based on the substrate and reaction conditions.
| Reaction | Reagents | Solvent | Temperature | Typical Time | Typical Yield | Reference |
| Boc Deprotection | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 0.5 - 4 hours | >90% | [3][11] |
| Boc Deprotection | 4M HCl | 1,4-Dioxane | Room Temp | 1 - 4 hours | >90% | [3] |
| Methyl Ester Hydrolysis | t-BuNH2 / H2O / LiBr | Methanol | Reflux | 5 - 10 hours | >90% | [10] |
Visualizations
Caption: A sequential conjugation workflow using this compound.
Conclusion
This compound is a powerful and versatile chemical tool whose mechanism of action is rooted in the principles of organic chemistry, specifically protection group strategies and bioconjugation. By providing two distinct and selectively reactive functional groups separated by a beneficial PEG spacer, it allows for the controlled and efficient synthesis of complex molecules. A thorough understanding of the reaction conditions for deprotection and conjugation is essential for its successful application in the development of novel therapeutics and research probes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
An In-depth Technical Guide to Boc-PEG5-methyl ester: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-PEG5-methyl ester is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that has emerged as a critical tool in modern drug discovery and development, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protected amine at one end and a methyl ester at the other, connected by a five-unit PEG chain, offers a versatile platform for conjugating different molecules. The PEG component enhances solubility and provides a flexible spacer, while the terminal functional groups allow for sequential and controlled chemical modifications. This guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound.
Chemical Properties and Structure
This compound is characterized by a well-defined molecular structure that dictates its chemical behavior and utility in synthesis.
Structure:
-
IUPAC Name: 1-(tert-butyl) 19-methyl 4,7,10,13,16-pentaoxanonadecanedioate[1]
-
SMILES: O=C(OC(C)(C)C)CCOCCOCCOCCOCCOCCC(OC)=O[1]
-
Molecular Formula: C19H36O9[1]
-
Molecular Weight: 408.49 g/mol [1]
-
CAS Number: 1807530-04-6[1]
The structure consists of a central pentaethylene glycol (PEG5) chain, which imparts hydrophilicity and flexibility. One terminus is capped with a Boc-protected amine, a common protecting group that can be readily removed under acidic conditions to reveal a primary amine. The other end features a methyl ester, which can be hydrolyzed to a carboxylic acid or used in other ester-related chemical transformations.
Physicochemical and Stability Data
A summary of the key physicochemical and stability data for this compound is presented in the table below. It is important to note that while some physical properties like melting and boiling points are not consistently reported in publicly available literature, its stability and purity are well-documented by commercial suppliers.
| Property | Value | Reference |
| Molecular Formula | C19H36O9 | [1] |
| Molecular Weight | 408.49 g/mol | [1] |
| CAS Number | 1807530-04-6 | [1] |
| Appearance | To be determined (typically a colorless to pale yellow oil or solid) | [1] |
| Purity | >98% | [1] |
| Solubility | Soluble in common organic solvents like DCM, DMF, and DMSO. | |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C; Long term (months to years): -20 °C. Should be stored dry and in the dark. | [1] |
| Shelf Life | >2 years if stored properly. |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not extensively detailed in peer-reviewed literature, as it is often a commercially available reagent. However, its synthesis can be conceptualized through standard organic chemistry reactions. Furthermore, its application in areas like PROTAC synthesis involves well-established bioconjugation techniques.
Conceptual Synthesis of this compound
The synthesis of this compound would likely involve a multi-step process starting from a commercially available PEG diol. A plausible synthetic route is outlined below. This protocol is illustrative and would require optimization for laboratory execution.
Step 1: Monoprotection of Pentaethylene Glycol
-
Objective: To selectively protect one hydroxyl group of pentaethylene glycol, leaving the other free for subsequent modification.
-
Procedure:
-
Dissolve pentaethylene glycol in a suitable anhydrous solvent (e.g., dichloromethane, DCM).
-
Add a suitable protecting group for one of the hydroxyls, for instance, by reacting it with a limited amount of a bulky silyl (B83357) chloride (e.g., tert-butyldimethylsilyl chloride) in the presence of a base like imidazole.
-
Monitor the reaction by thin-layer chromatography (TLC) to maximize the formation of the mono-protected product.
-
Purify the mono-protected PEG derivative using column chromatography.
-
Step 2: Functionalization to a Carboxylic Acid
-
Objective: To convert the remaining free hydroxyl group to a carboxylic acid.
-
Procedure:
-
Oxidize the free hydroxyl group of the mono-protected PEG using a suitable oxidizing agent, such as Jones reagent or a TEMPO-catalyzed oxidation.
-
Work up the reaction to isolate the carboxylic acid derivative.
-
Step 3: Methyl Esterification
-
Objective: To convert the newly formed carboxylic acid to a methyl ester.
-
Procedure:
-
React the carboxylic acid with methanol (B129727) in the presence of an acid catalyst (e.g., a few drops of concentrated sulfuric acid) under reflux.
-
Alternatively, use a milder esterification method such as reacting the carboxylic acid with methyl iodide in the presence of a base like potassium carbonate in a solvent like DMF.
-
Purify the resulting methyl ester.
-
Step 4: Deprotection and Boc Protection
-
Objective: To remove the initial protecting group and subsequently protect the resulting amine with a Boc group.
-
Procedure:
-
Deprotect the silyl ether (or other protecting group) using appropriate conditions (e.g., tetrabutylammonium (B224687) fluoride (B91410) for a silyl ether).
-
The resulting free hydroxyl can then be converted to an amine, for example, through a Mitsunobu reaction with phthalimide (B116566) followed by hydrazinolysis, or by conversion to a tosylate followed by reaction with sodium azide (B81097) and subsequent reduction.
-
Protect the resulting primary amine with di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a base like triethylamine (B128534) in a solvent such as DCM.
-
Purify the final product, this compound, by column chromatography.
-
General Protocol for Boc Deprotection in PROTAC Synthesis
A key step in utilizing this compound is the removal of the Boc protecting group to liberate the primary amine for conjugation.
-
Materials:
-
Boc-PEG5-linker conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the Boc-protected compound in DCM (e.g., 10 mL per gram of substrate).
-
Add an equal volume of TFA to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
-
Application in PROTAC Synthesis
This compound is a valuable linker for the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The synthesis of a PROTAC using this linker typically involves a stepwise approach:
-
Ligand-Linker Conjugation: One of the ligands (either for the POI or the E3 ligase) is first coupled to the this compound. This is often achieved by first hydrolyzing the methyl ester to a carboxylic acid, which is then activated (e.g., as an NHS ester) and reacted with an amine on the ligand.
-
Boc Deprotection: The Boc group on the resulting conjugate is then removed using the protocol described above to expose the primary amine.
-
Second Ligand Conjugation: The second ligand, which typically has a carboxylic acid functionality, is activated and then reacted with the newly exposed amine on the linker to form the final PROTAC molecule.
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
General Workflow for PROTAC Synthesis using Boc-PEG5-methyl esterdot
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// Edges start -> hydrolysis; hydrolysis -> acid; acid -> activation1; activation1 -> activated_acid; ligand1 -> conjugation2; activated_acid -> conjugate1; conjugate1 -> deprotection; deprotection -> amine; ligand2 -> activation2; activation2 -> activated_ligand2; amine -> conjugation2; activated_ligand2 -> conjugation2; conjugation2 -> protac; }
References
Solubility Profile of Boc-PEG5-methyl ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of Boc-PEG5-methyl ester in common laboratory solvents. Due to the limited availability of direct quantitative solubility data for this specific molecule, this guide leverages data from structurally analogous compounds to provide a robust predictive assessment of its solubility characteristics.
Core Physicochemical Properties
This compound is a bifunctional linker molecule commonly employed in the synthesis of PROTACs (PROteolysis TArgeting Chimeras) and other complex drug conjugates.[1][2] Its structure, consisting of a Boc-protected amine, a flexible five-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal methyl ester, dictates its solubility behavior. The hydrophilic PEG chain generally imparts good solubility in polar organic solvents, while the lipophilic Boc group can influence its interaction with less polar environments.
Inferred and Qualitative Solubility Data
| Solvent | Solvent Type | Inferred Solubility of this compound | Supporting Data from Analogous Compounds |
| Dichloromethane (DCM) | Chlorinated | Soluble | Soluble (N-Boc-PEG5-alcohol, t-Boc-N-amido-PEG3-NHS ester) |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Soluble (t-Boc-N-amido-PEG3-NHS ester) |
| Dimethyl sulfoxide (B87167) (DMSO) | Polar Aprotic | Soluble | Soluble (t-Boc-N-amido-PEG3-NHS ester) |
| Methanol | Polar Protic | Soluble | Soluble (N-Boc-PEG5-alcohol)[3] |
| Water | Aqueous | Sparingly Soluble to Insoluble | The hydrophilic PEG spacer may afford some aqueous solubility, though this is likely limited by the hydrophobic Boc and methyl ester groups.[3][4][5][6][7] |
It is important to note that the physical form of the compound (e.g., crystalline solid vs. oil) can impact dissolution rates. For low molecular weight PEGs, a wax-like or semi-solid appearance is common.
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol outlines a general method for determining the solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Selected solvent (e.g., DMSO, DCM, Methanol)
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes or small vials
-
Pipettors
Procedure:
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 5 mg) and transfer it to a microcentrifuge tube.
-
Initial Solvent Addition: Add a small, measured volume of the chosen solvent (e.g., 100 µL) to the tube.
-
Dissolution: Vigorously vortex the mixture for 1-2 minutes to facilitate dissolution.
-
Observation: Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the solubility is at least 50 mg/mL.
-
Incremental Solvent Addition: If undissolved solid remains, add additional measured aliquots of the solvent (e.g., 50 µL increments), vortexing thoroughly after each addition.
-
Endpoint Determination: Continue adding solvent until the solid is completely dissolved. The solubility can then be calculated based on the total volume of solvent added.
-
Saturation (Optional): To determine the saturation point more precisely, a larger initial amount of the compound can be used, and after thorough mixing and centrifugation to pellet any undissolved solid, the concentration of the supernatant can be determined analytically (e.g., by HPLC or NMR).
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for the deprotection of a Boc-protected PEG linker, a common subsequent step after its use in synthesis.
Caption: Experimental workflow for Boc deprotection of a PEG linker.
Handling and Storage
This compound should be stored in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years).[8] The product is typically shipped under ambient temperature as a non-hazardous chemical and is stable for several weeks under normal shipping conditions.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocat.com [biocat.com]
- 3. N-Boc-PEG5-alcohol, 1404111-67-6 | BroadPharm [broadpharm.com]
- 4. t-Boc-N-amido-PEG5-NHS ester, 2055040-78-1 | BroadPharm [broadpharm.com]
- 5. t-Boc-N-amido-PEG5-NHS ester - CD Bioparticles [cd-bioparticles.net]
- 6. t-Boc-N-amido-PEG3-NHS ester, 2250216-93-2 | BroadPharm [broadpharm.com]
- 7. t-Boc-N-Amido-PEG5-Tos, 1404111-69-8 | BroadPharm [broadpharm.com]
- 8. medkoo.com [medkoo.com]
An In-Depth Technical Guide to the Role of Boc-PEG5-methyl ester as a PROTAC Linker
Audience: Researchers, scientists, and drug development professionals.
This guide explores the critical role of linker technology in the design of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the polyethylene (B3416737) glycol (PEG)-based linker precursor, Boc-PEG5-methyl ester. We will delve into the core principles of PROTACs, the multifaceted functions of the linker, and the specific advantages conferred by PEGylation, supported by quantitative data, detailed experimental protocols, and process visualizations.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific disease-causing proteins by hijacking the cell's native ubiquitin-proteasome system (UPS).[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3]
By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[4] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively removing it from the cell.[5] The PROTAC molecule itself is not degraded and can act catalytically to degrade multiple target proteins.[2]
The Critical Role of the Linker
Far from being a passive spacer, the linker is a critical determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties.[3][4] Its length, composition, rigidity, and attachment points profoundly influence:
-
Ternary Complex Formation: The linker must have the optimal length and flexibility to allow the POI and E3 ligase to bind simultaneously and adopt a productive orientation for ubiquitination.[4][6]
-
Solubility and Permeability: PROTACs are often large molecules that fall "beyond the rule of 5," making aqueous solubility and cell membrane permeability significant challenges. The linker's chemical nature can be modified to improve these properties.[3][]
-
Pharmacokinetics: The linker impacts the metabolic stability and overall pharmacokinetic (PK) profile of the PROTAC.[8]
This compound: A Versatile Linker Building Block
This compound is a commonly used bifunctional linker precursor in PROTAC synthesis.[9][10] It belongs to the polyethylene glycol (PEG) class of linkers, which are favored for their unique and advantageous properties.
-
Structure:
-
PEG5: A chain of five repeating ethylene (B1197577) glycol units. This core imparts hydrophilicity and flexibility.[3]
-
Boc: A tert-Butyloxycarbonyl protecting group on one end. This allows for directional, sequential synthesis. The Boc group can be removed under acidic conditions to reveal a primary amine.
-
Methyl Ester: A methyl ester group on the other end. This can be hydrolyzed to a carboxylic acid, which is then activated for coupling.
-
The primary role of this compound is to serve as a modular building block that enables the controlled and stepwise assembly of the final PROTAC molecule.
Quantitative Data: Impact of PEG Linkers on PROTAC Efficacy
The length of the PEG linker is a critical parameter that must be optimized for each target-ligand system. A linker that is too short may cause steric clashes, while one that is too long may not support a stable ternary complex.[6] The following tables summarize data for well-characterized PROTACs that utilize PEG linkers, demonstrating the potent degradation activity that can be achieved.
Table 1: Performance of BRD4 Degrader MZ1 (3-unit PEG Linker) MZ1 is a highly cited PROTAC that degrades BRD4 by recruiting the VHL E3 ligase. It uses a PEG linker that is slightly shorter than a PEG5 chain but serves as an excellent model for PEGylated PROTACs.
| Parameter | Cell Line | Value | Notes |
| DC50 (BRD4) | H661 | 8 nM | Half-maximal degradation concentration.[11][12] |
| DC50 (BRD4) | H838 | 23 nM | Cell-line dependent efficacy.[11][12] |
| DC50 (BRD4) | HeLa | < 100 nM | Effective degradation observed.[13] |
| Kd (BRD4 BD1/BD2) | N/A | 382 / 120 nM | Binding affinity to bromodomains 1 and 2.[13] |
| Dmax (BRD4) | HeLa | >95% | Maximum degradation level.[13] |
Table 2: Performance of BTK Degrader NC-1 (PEG Linker) NC-1 is a non-covalent PROTAC designed to degrade Bruton's tyrosine kinase (BTK) by recruiting the Cereblon (CRBN) E3 ligase.
| Parameter | Cell Line | Value | Notes |
| DC50 (BTK) | Mino | 2.2 nM | High degradation potency. |
| Dmax (BTK) | Mino | 97% | Nearly complete degradation of BTK. |
Table 3: Performance of Estrogen Receptor α (ERα) Degraders (PEG Linkers) Various PROTACs have been developed to target ERα for degradation in breast cancer cells.
| PROTAC | Linker | DC50 (ERα) | Cell Line |
| ERE-PROTAC | PEG | < 5 µM | MCF-7 |
| ERD-308 | PEG | ~0.77 nM (IC50) | MCF-7 |
| ARV-471 | Not specified | >90% degradation | MCF-7 |
Experimental Protocols
This section provides representative methodologies for the synthesis and evaluation of a PROTAC using a this compound linker.
5.1. General Protocol for PROTAC Synthesis
This protocol describes a two-part synthesis involving sequential amide couplings.
Part A: Coupling of E3 Ligase Ligand to the Linker
-
Boc Deprotection: Dissolve this compound (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours and monitor by LC-MS. Concentrate under reduced pressure to yield the deprotected amine-PEG5-methyl ester.
-
Carboxylic Acid Activation: In a separate flask, dissolve the E3 ligase ligand containing a carboxylic acid (e.g., a pomalidomide (B1683931) derivative) (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir for 15 minutes at room temperature.
-
Coupling Reaction: Add a solution of the deprotected amine-PEG5-methyl ester from step 1 to the activated E3 ligase ligand solution. Stir the reaction at room temperature overnight. Monitor completion by LC-MS.
-
Purification: Purify the resulting E3 ligase-linker intermediate by preparative HPLC.
Part B: Coupling of POI Ligand to the E3-Linker Intermediate
-
Ester Hydrolysis: Dissolve the purified E3 ligase-linker intermediate (1.0 eq) in a mixture of THF and water. Add Lithium Hydroxide (LiOH) (3.0 eq) and stir at room temperature for 2-4 hours until hydrolysis is complete (monitored by LC-MS). Acidify the mixture with dilute HCl to protonate the carboxylic acid.
-
Carboxylic Acid Activation: Extract the product into an organic solvent, dry, and concentrate. Dissolve the resulting E3 ligase-linker-acid in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes.
-
Final Coupling: Add the POI ligand containing a free amine group (1.2 eq) to the activated mixture. Stir at room temperature overnight.
-
Final Purification: Purify the final PROTAC molecule using preparative HPLC to yield a product of high purity for biological evaluation.
5.2. Protocol for Western Blot to Evaluate Protein Degradation
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., HeLa, MCF-7) and allow cells to adhere overnight. Treat the cells with a serial dilution of the synthesized PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a set time, typically 18-24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH).
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualization and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control and calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.
Conclusion
Linker design is a cornerstone of modern PROTAC development. PEG-based linkers, and specifically versatile building blocks like this compound, provide a powerful toolkit for medicinal chemists. They offer a rational means to enhance the solubility and tune the properties of PROTACs, addressing the inherent challenges of these large molecules. By providing flexibility and hydrophilicity, PEG linkers facilitate the formation of productive ternary complexes, leading to potent and efficient degradation of disease-causing proteins. The systematic optimization of linker length and composition remains a key empirical step in the journey to develop next-generation protein degraders with superior therapeutic profiles.
References
- 1. Estrogen Receptor-α Targeting: PROTACs, SNIPERs, Peptide-PROTACs, Antibody Conjugated PROTACs and SNIPERs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesensors.com [lifesensors.com]
- 6. BRD4 PROTAC degrader MZ1 exhibits anti-B-cell acute lymphoblastic leukemia effects via targeting CCND3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. rndsystems.com [rndsystems.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Bioconjugation: A Technical Guide to Boc-PEG5-Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of bioconjugation and the development of targeted therapeutics, the strategic use of linker molecules is paramount. Among the diverse array of available linkers, those incorporating polyethylene (B3416737) glycol (PEG) have become indispensable tools due to their capacity to enhance solubility, stability, and pharmacokinetic profiles of conjugated biomolecules. This in-depth technical guide focuses on the fundamental principles and applications of a key heterobifunctional linker: Boc-PEG5-methyl ester. This guide will provide a comprehensive overview of its chemical properties, detailed experimental protocols for its use, quantitative data on reaction efficiencies, and visual representations of its application in complex biological systems.
Core Principles of this compound in Bioconjugation
This compound is a versatile linker molecule characterized by three key functional components:
-
A tert-butyloxycarbonyl (Boc) protecting group: This acid-labile group temporarily masks a primary amine, preventing it from participating in unwanted side reactions during multi-step syntheses.[1] Its removal under mild acidic conditions regenerates the reactive amine for subsequent conjugation.[1][2]
-
A pentaethylene glycol (PEG5) spacer: This hydrophilic chain of five ethylene (B1197577) glycol units imparts favorable physicochemical properties to the conjugate. The PEG spacer is well-known for its ability to increase aqueous solubility, reduce immunogenicity, and improve the in vivo circulation half-life of therapeutic molecules.[2][3]
-
A methyl ester terminus: This group provides a reactive site for conjugation with primary or secondary amines through amide bond formation. While less reactive than activated esters like N-hydroxysuccinimide (NHS) esters, the methyl ester can be coupled to amines under appropriate conditions, often involving elevated temperatures or the use of catalysts.
The strategic design of this compound allows for a controlled, sequential approach to the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][4]
Quantitative Data on Key Reactions
The efficiency of the deprotection and conjugation steps is critical to the overall success of the bioconjugation strategy. The following tables summarize representative quantitative data for these key reactions.
Table 1: Representative Conditions and Yields for Boc Deprotection
| Reagent | Concentration | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0 to Room Temp | 0.5 - 2 | >95 |
| 4M HCl | - | 1,4-Dioxane | Room Temp | 0.5 - 2 | High |
| Choline chloride/p-toluenesulfonic acid | - | Deep Eutectic Solvent | - | 0.17 - 0.5 | ~100 |
Data compiled from multiple sources demonstrating common conditions for Boc deprotection of various substrates.[1][5]
Table 2: Representative Conditions and Yields for Amide Bond Formation from Esters
| Ester Substrate | Amine Substrate | Conditions | Temperature (°C) | Time (h) | Yield (%) |
| Phenyl benzoate | Diethylamine | Water | 110 | 12 | 45 |
| Phenyl cyclopropane (B1198618) carboxylate | Aniline | Water | 110 | 12 | 42 |
| Methyl 3-methyl benzoate | 4-methyl aniline | DMSO, t-BuOK | - | 0.08 | - |
Data from studies on direct amidation of esters, illustrating the feasibility of the reaction.[6][7] Note that specific yields for this compound will be substrate-dependent.
Experimental Protocols
The following are detailed methodologies for the key steps involved in utilizing this compound for bioconjugation.
Protocol 1: Boc Deprotection of Boc-PEG5-Amine
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in anhydrous DCM (e.g., 10 mg/mL).[8]
-
Add an equal volume of TFA to the solution.[8]
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[8][9]
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).[8][9]
-
The resulting deprotected amine (as a TFA salt) can often be used directly in the next step. For neutralization, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution.[8][9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the free amine.[8]
Protocol 2: Amide Bond Formation with a Carboxylic Acid-Containing Molecule
This protocol outlines the coupling of the deprotected PEG5-methyl ester to a molecule containing a primary or secondary amine. Note that direct amidation of a methyl ester can be challenging and may require optimization. For more efficient coupling, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is then activated with EDC/NHS before reaction with an amine.
Materials:
-
Deprotected PEG5-methyl ester (from Protocol 1)
-
Amine-containing molecule of interest
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Base (e.g., Diisopropylethylamine - DIPEA)
Procedure (Direct Amidation):
-
Dissolve the deprotected PEG5-methyl ester and a molar excess (e.g., 1.5-2 equivalents) of the amine-containing molecule in anhydrous DMF or DMSO.
-
Add a base such as DIPEA (e.g., 2-3 equivalents) to the reaction mixture.
-
Heat the reaction mixture (e.g., to 50-80°C) and stir for an extended period (e.g., 12-24 hours), monitoring the progress by LC-MS.
-
Upon completion, the reaction mixture can be purified by preparative reverse-phase HPLC to isolate the desired conjugate.
Alternative Procedure (via Carboxylic Acid Activation):
-
Hydrolysis of the Methyl Ester: Dissolve the this compound in a mixture of methanol (B129727) and water, and add a base such as lithium hydroxide (B78521) (LiOH). Stir at room temperature until the hydrolysis is complete (monitored by LC-MS). Acidify the reaction mixture and extract the Boc-PEG5-acid.
-
Activation and Coupling: Dissolve the Boc-PEG5-acid (1 equivalent), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.5 equivalents), and N-hydroxysuccinimide (NHS, 1.2 equivalents) in anhydrous DMF or DMSO.[4] Stir at room temperature for 15-30 minutes to form the NHS-activated ester.[4] Add the amine-containing molecule to the activated ester solution and stir at room temperature for 2-4 hours or overnight at 4°C.[4]
-
Purify the conjugate using appropriate chromatographic techniques.
-
If the Boc group is still present, it can be removed following Protocol 1.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and signaling pathways relevant to the application of this compound.
Caption: General workflow for the synthesis of a PROTAC molecule using this compound.
Caption: PROTAC-mediated degradation of the BCR-ABL oncoprotein and inhibition of downstream signaling pathways.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Base-promoted direct amidation of esters: beyond the current scope and practical applications - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03524C [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PEG Spacers in Advanced Drug Delivery Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyethylene (B3416737) glycol (PEG) has become an indispensable tool in the field of drug delivery, primarily utilized as a spacer or linker to enhance the therapeutic efficacy of various pharmaceutical agents. This technical guide provides a comprehensive overview of the core functions of PEG spacers, detailing their impact on pharmacokinetics, pharmacodynamics, and biodistribution. Through the strategic application of PEGylation, drug delivery systems can be engineered to possess prolonged circulation times, reduced immunogenicity, and improved stability. This document summarizes key quantitative data, outlines detailed experimental protocols for PEGylation, and provides visual representations of relevant biological and experimental workflows to facilitate a deeper understanding of this critical technology in modern drug development.
Introduction to PEGylation in Drug Delivery
PEGylation is the process of covalently attaching PEG chains to a molecule, such as a protein, peptide, or non-peptide drug, or to a drug delivery carrier like a liposome (B1194612) or nanoparticle.[1][2] PEG is a hydrophilic, biocompatible, and non-toxic polymer approved by the FDA for use in pharmaceuticals.[1][3] Its unique physicochemical properties, including high solubility in both aqueous and organic solvents, make it an ideal candidate for modifying the properties of therapeutic agents.[1][4] The primary goals of PEGylation in drug delivery are to improve the drug's pharmacokinetic and pharmacodynamic profile, leading to enhanced therapeutic outcomes.[5][6]
The attachment of PEG chains to a therapeutic agent or its carrier creates a hydrophilic shield around the molecule.[7] This "stealth" effect sterically hinders the approach of proteolytic enzymes and antibodies, thereby protecting the drug from degradation and recognition by the immune system.[4][8][9] Consequently, PEGylated drugs exhibit a longer systemic circulation time, reduced clearance rates, and decreased immunogenicity and antigenicity.[2][9][10]
Core Functions of PEG Spacers
The function of a PEG spacer is multifaceted, influencing various aspects of a drug's interaction with the biological environment.
Prolonged Circulation and the "Stealth" Effect
One of the most significant advantages of PEGylation is the prolongation of a drug's circulation half-life.[9] This is achieved through the "stealth" effect, where the PEG chains create a hydration layer around the drug or carrier, masking it from the mononuclear phagocyte system (MPS), also known as the reticuloendothelial system (RES).[4][10] This system is responsible for clearing foreign particles from the bloodstream. By evading uptake by the MPS, PEGylated entities remain in circulation for longer periods, increasing their opportunity to reach the target site.[4][10] The conformation of the PEG chains, specifically a "brush" conformation, is crucial for this stealth behavior and for inhibiting uptake by phagocytic cells.[8]
Reduced Immunogenicity and Antigenicity
PEGylation can significantly reduce or even eliminate the immunogenicity and antigenicity of therapeutic proteins and other biomolecules.[1][2][9] The flexible PEG chains can cover antigenic epitopes on the protein surface, preventing their recognition by the immune system and the subsequent generation of an immune response.[7] This is particularly important for protein-based therapeutics, which can often elicit an undesirable immune reaction.
Improved Solubility and Stability
PEG is highly soluble in water and can be used to increase the solubility of hydrophobic drugs.[3][11] By conjugating a PEG spacer to a poorly soluble drug, the overall hydrophilicity of the conjugate is increased, facilitating its administration and distribution in the aqueous environment of the bloodstream.[7] Furthermore, the protective PEG layer can enhance the stability of the drug by preventing aggregation and protecting it from enzymatic degradation.[2][7]
Controlled Release
In drug delivery systems like hydrogels and nanoparticles, PEG spacers can play a role in controlling the release rate of the encapsulated drug.[1][12] The density and length of the PEG chains can influence the permeability of the carrier matrix, thereby modulating the diffusion of the drug out of the carrier.[13]
Quantitative Impact of PEG Spacer Properties
The effectiveness of PEGylation is highly dependent on the physicochemical properties of the PEG spacer, including its molecular weight (MW), chain length, density, and architecture (linear vs. branched).
| Property | Effect on Drug Delivery | Quantitative Data Example | Citation |
| Molecular Weight (MW) / Chain Length | Directly influences the thickness of the hydrophilic layer and the "stealth" effect. Optimal MW is crucial for balancing prolonged circulation with cellular uptake. | Increasing PEG length from 3.4 kDa to 5 kDa improved tumor growth inhibition from 73.4% to 88%. A further increase to 24.5 nm reduced efficacy to 54%. | [4] |
| A PEG MW of 5 kDa has been shown to provide a longer circulation time for nanoparticles. | [13] | ||
| For folate-targeted liposomes, a PEG5000 spacer resulted in the highest cellular association at a low modification density. | [14] | ||
| PEG Density | Affects the conformation of PEG chains on the surface of a carrier (mushroom vs. brush regime). Higher density generally leads to a more effective stealth effect. | A dense PEG coating with both short (0.5 kDa) and long (2 kDa) chains increased the half-life of nanoparticles from 1 to 241 minutes. | [13] |
| Architecture (Linear vs. Branched) | Branched PEGs can provide a more compact and dense protective layer compared to linear PEGs of the same total MW. | Branched PEG linkers are used in antibody-drug conjugates like Adcetris® to attach multiple drug molecules. | [11] |
Applications of PEG Spacers in Drug Delivery Systems
PEGylated Liposomes
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[15] Modifying the surface of liposomes with PEG creates "stealth liposomes" with significantly extended circulation times.[10][15] This allows for enhanced accumulation of the encapsulated drug at tumor sites through the Enhanced Permeability and Retention (EPR) effect.[16] A clinically successful example is Doxil®, a PEGylated liposomal formulation of doxorubicin.[16][17]
Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells.[7] A PEG spacer is often incorporated into the linker to improve the ADC's solubility, stability, and pharmacokinetic profile.[7][18] The hydrophilic PEG linker can mask the hydrophobicity of the drug payload, allowing for a higher drug-to-antibody ratio (DAR) without causing aggregation.[7][19]
PEGylated Proteins and Peptides
PEGylation is widely used to improve the therapeutic properties of protein and peptide drugs.[2] By increasing their size, PEGylation reduces their renal clearance and protects them from proteolytic degradation, leading to a longer half-life.[2][20] This allows for less frequent dosing, improving patient compliance.[21]
Experimental Protocols
Synthesis of PEGylated Chitosan (B1678972) Nanoparticles
This protocol describes a method for preparing PEG-grafted chitosan nanoparticles for potential gene delivery applications, based on the work of Kumar et al.[22][23]
Materials:
-
Chitosan
-
Phthalic anhydride
-
Sodium hydride
-
Chlorinated chitosan
-
Methyl-PEG
-
Hydrazine (B178648) monohydrate
-
Acetic acid
-
Tripolyphosphate (TPP)
-
Deionized water
Procedure:
-
Protection of Amine Groups: The amine groups at the C2 position of chitosan are protected using phthalic anhydride.
-
PEG Grafting: An etherification reaction is catalyzed by sodium hydride between chlorinated chitosan and methyl-PEG to graft PEG onto the C6 position of the chitosan repeating units.
-
Deprotection: The phthaloyl groups are removed from the PEGylated chitosan using hydrazine monohydrate.
-
Nanoparticle Formation (Ionic Gelation): a. Dissolve the deprotected PEGylated chitosan in a 1% (v/v) acetic acid solution to a concentration of 0.5 mg/mL and adjust the pH to 5.0. b. Dissolve TPP in deionized water to a concentration of 0.7 mg/mL and adjust the pH to 3.0. c. Add the TPP solution drop-wise to the chitosan solution under constant magnetic stirring for 1 hour at room temperature.
-
Characterization: The resulting nanoparticles can be characterized for their size and morphology using Transmission Electron Microscopy (TEM).
Preparation of PEGylated Gold Nanoparticles
This protocol outlines a one-step synthesis of PEGylated gold nanoparticles (AuNPs) as described by Stiufiuc et al. and adapted by others.[24][25]
Materials:
-
Gold(III) chloride hydrate (B1144303) (HAuCl4)
-
Polyethylene glycol (PEG) of desired molecular weight
-
Sodium hydroxide (B78521) (NaOH)
-
Ultrapure water
Procedure:
-
Prepare an aqueous solution of PEG and NaOH.
-
Heat the solution to 50°C in a water bath with vigorous stirring.
-
Promptly add an aqueous solution of HAuCl4 to the heated PEG solution.
-
Gradually increase the temperature of the mixture to 80°C.
-
The formation of PEG-AuNPs is indicated by a color change to ruby-red.
-
Characterization: The synthesized PEG-AuNPs can be characterized using UV-Vis spectroscopy to confirm the formation of spherical nanoparticles and TEM for size and morphology analysis.
Visualizing Key Concepts
The "Stealth" Effect of PEGylation
Caption: Mechanism of the PEG "stealth" effect.
Experimental Workflow for PEGylated Nanoparticle Synthesis
Caption: Generalized workflow for synthesizing PEGylated nanoparticles.
Logical Relationship in ADC Design
Caption: Core components and their relationship in an Antibody-Drug Conjugate.
Challenges and Future Perspectives
Despite the numerous advantages of PEGylation, some challenges remain. The "PEG dilemma" refers to the fact that while long PEG chains improve circulation time, they can also hinder cellular uptake and the release of the drug at the target site.[4] Furthermore, repeated administration of PEGylated therapeutics can lead to the production of anti-PEG antibodies, which can accelerate clearance in subsequent doses, a phenomenon known as "accelerated blood clearance" (ABC).[4][16][26]
Future research is focused on developing novel alternatives to PEG and creating "smart" PEGylated systems that can shed their PEG layer in response to specific stimuli at the target site, thereby overcoming the PEG dilemma.[4] The use of monodisperse, discrete PEG (dPEG®) linkers is also gaining traction as they offer greater homogeneity and reproducibility in bioconjugates compared to traditional polydisperse PEGs.[27]
Conclusion
PEG spacers are a cornerstone of modern drug delivery, offering a versatile and effective means to improve the therapeutic index of a wide range of drugs. By strategically manipulating the properties of the PEG chain, researchers can fine-tune the pharmacokinetic and pharmacodynamic profiles of therapeutics to achieve optimal efficacy and safety. A thorough understanding of the principles of PEGylation, as outlined in this guide, is essential for the continued development of innovative and effective drug delivery systems.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. PEGylation: an approach for drug delivery. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How Polyethylene Glycol Enhances Drug Delivery and Industrial Formulations [jindunchemical.com]
- 4. mdpi.com [mdpi.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. [PDF] The pharmacology of PEGylation: balancing PD with PK to generate novel therapeutics. | Semantic Scholar [semanticscholar.org]
- 7. labinsights.nl [labinsights.nl]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Stealth Liposomes (PEGylated Liposomes) as Drug Carrier System for Drug Delivery | Biopharma PEG [biochempeg.com]
- 11. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 14. Effects of Polyethylene Glycol Spacer Length and Ligand Density on Folate Receptor Targeting of Liposomal Doxorubicin In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The use of PEGylated liposomes in the development of drug delivery applications for the treatment of hemophilia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PEGylated Liposomes in the Clinic and Clinical Trials | Biopharma PEG [biochempeg.com]
- 17. PEGylated liposomes enhance the effect of cytotoxic drug: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. books.rsc.org [books.rsc.org]
- 19. vectorlabs.com [vectorlabs.com]
- 20. dl.begellhouse.com [dl.begellhouse.com]
- 21. creativepegworks.com [creativepegworks.com]
- 22. A novel method for synthesizing PEGylated chitosan nanoparticles: strategy, preparation, and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Advantages and Disadvantages of PEGylated Liposomes in Drug Delivery System | Biopharma PEG [biochempeg.com]
- 27. benchchem.com [benchchem.com]
An In-depth Technical Guide to Boc-PEG5-methyl ester for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Boc-PEG5-methyl ester, a monodisperse polyethylene (B3416737) glycol (PEG) linker, and its application in modern peptide synthesis. It is intended for researchers and professionals in the fields of chemistry, biochemistry, and drug development who are familiar with the fundamentals of peptide chemistry but may be new to the specific use of PEG linkers. This document details the compound's properties, its role in enhancing peptide characteristics, and step-by-step experimental protocols for its use.
Introduction to PEGylation and this compound
PEGylation is the process of covalently attaching polyethylene glycol chains to molecules such as peptides, proteins, or small-molecule drugs. This modification is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1] Key benefits of PEGylation include:
-
Increased Solubility: The hydrophilic nature of the PEG chain can significantly enhance the aqueous solubility of hydrophobic peptides.[1][2]
-
Enhanced Bioavailability: PEGylation increases the hydrodynamic volume of the peptide, reducing renal clearance and prolonging its circulation half-life.[3]
-
Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on the peptide, reducing the likelihood of an immune response.[1]
-
Improved Stability: PEGylation can protect peptides from proteolytic degradation.[4]
This compound is a discrete, monodisperse PEG linker, meaning it has a precise, uniform molecular weight and chain length. This is a significant advantage over traditional polydisperse PEGs, as it leads to a homogeneous final product that is easier to characterize and purify, a critical factor for therapeutic applications.[5] The "Boc" (tert-butyloxycarbonyl) group is a common acid-labile protecting group for amines in peptide synthesis, while the "methyl ester" provides a latent carboxylic acid functionality.
Its primary application is as a bifunctional linker, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6][7] PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[8][9] The PEG linker plays a crucial role in optimizing the distance and orientation between the two ligands to form a stable and effective ternary complex.[8][10]
Physicochemical Properties of this compound and Derivatives
A clear understanding of the properties of this compound and its activated form is essential for its successful application.
| Property | This compound | Boc-PEG5-acid |
| IUPAC Name | 1-(tert-butyl) 19-methyl 4,7,10,13,16-pentaoxanonadecanedioate | 3-(2-(2-(2-(2-(3-((tert-butoxycarbonyl)amino)propoxy)ethoxy)ethoxy)ethoxy)ethoxy)propanoic acid |
| CAS Number | 1807530-04-6 | 1347750-78-0 |
| Chemical Formula | C₁₉H₃₆O₉ | C₁₈H₃₅NO₉ |
| Molecular Weight | 408.49 g/mol | 409.5 g/mol |
| Appearance | Colorless to light yellow oil | Colorless to light yellow oil or solid |
| Purity (Typical) | >98% | >98% |
| Solubility | Soluble in common organic solvents (DCM, DMF, DMSO) | Soluble in water and common organic solvents (DCM, DMF, DMSO) |
Data sourced from supplier technical datasheets.[7][11][12][13]
Experimental Protocols
The use of this compound in peptide synthesis is a multi-step process. It first requires the saponification of the methyl ester to the free carboxylic acid. This activated linker is then coupled to the desired peptide, typically to a free amine group (e.g., the N-terminus or the side chain of a lysine (B10760008) residue). The final step involves the deprotection of the Boc group to reveal a terminal amine on the PEG linker, which can be used for further conjugation if desired.
Saponification of this compound to Boc-PEG5-acid
This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, which is necessary for subsequent coupling reactions.
Materials:
-
This compound
-
Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, pH paper/meter, separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq.) in a mixture of THF (or MeOH) and water (e.g., a 3:1 to 1:1 ratio).
-
Add LiOH (1.5-2.0 eq.) or NaOH (1.5-2.0 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~3 with 1 M HCl.
-
Extract the aqueous layer three times with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to yield Boc-PEG5-acid, which can be used in the next step without further purification. A typical yield for this type of reaction is >90%.
Coupling of Boc-PEG5-acid to a Resin-Bound Peptide
This protocol details the coupling of the activated PEG linker to the N-terminal amine of a peptide synthesized on a solid support (Boc- or Fmoc-based Solid-Phase Peptide Synthesis - SPPS).
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-PEG5-acid (1.5-2.0 eq. relative to resin loading)
-
Coupling reagent: HATU (1.5-2.0 eq.) or HBTU/HOBt (1.5-2.0 eq.)
-
Base: N,N-Diisopropylethylamine (DIPEA) (3.0-4.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
SPPS reaction vessel
-
Nitrogen for agitation
Procedure:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
In a separate vial, dissolve Boc-PEG5-acid in anhydrous DMF.
-
Add the coupling reagent (e.g., HATU) and DIPEA to the Boc-PEG5-acid solution. Allow the mixture to pre-activate for 5-10 minutes.
-
Drain the DMF from the swollen resin and add the activated Boc-PEG5-acid solution.
-
Agitate the reaction mixture with nitrogen bubbling or mechanical shaking at room temperature for 2-4 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test for primary amines). A negative test (beads remain colorless or yellow) indicates a complete reaction.
-
Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and finally with an alcohol like isopropanol (B130326) (2x) to shrink the resin.[14]
-
Dry the resin under vacuum.
Boc-Deprotection of the PEGylated Peptide
This protocol describes the removal of the N-terminal Boc protecting group from the newly attached PEG linker, exposing a free amine for further modification or to complete the synthesis.
Materials:
-
Boc-PEGylated peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (optional, e.g., 0.5% dithiothreitol (B142953) if sulfur-containing amino acids are present)[14]
-
DIPEA (for neutralization)
-
DMF
Procedure:
-
Swell the Boc-PEGylated peptide-resin in DCM for 30 minutes.
-
Drain the DCM and add a solution of 50% TFA in DCM.[14]
-
Agitate the mixture for a short pre-wash (5 minutes), then drain.[14]
-
Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.[14]
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3x) and DMF (3x).
-
To neutralize the resulting trifluoroacetate (B77799) salt, wash the resin with a solution of 10% DIPEA in DMF for 5-10 minutes.
-
Wash the resin again with DMF (3x) and DCM (3x) to remove excess base. The resin now has a free amine at the terminus of the PEG linker.
Visualization of Workflows and Pathways
Diagrams created with Graphviz are provided below to illustrate the key processes involving this compound.
Experimental Workflow for Peptide PEGylation
The following diagram outlines the complete workflow from the starting material to the final resin-bound PEGylated peptide with a free amine terminus.
PROTAC-Mediated Protein Degradation Pathway
This compound is a common building block for PROTAC linkers. The diagram below illustrates the general mechanism of action for a PROTAC, highlighting the role of the linker in facilitating the formation of the ternary complex.
Data Presentation: Impact of PEGylation on Peptide Properties
The introduction of a PEG linker can significantly alter the properties of a peptide. The following table summarizes typical changes observed in yield, purity, and solubility upon N-terminal PEGylation of synthetic peptides. While this data is for a longer PEG chain (PEG23), the trends are representative of the effects of PEGylation in general.[1][2]
| Peptide ID | Modification | Length (AA) | Crude Yield (%) | Crude Purity (%) | Final Purity (%) | Solubility |
| P1 | Unmodified | 9 | 45 | 75 | >98 | Soluble |
| P2 | PEGylated | 9 | 48 | 65 | >98 | Highly Soluble |
| P7 | Unmodified | 38 | 15 | 40 | ~90 | Poor |
| P8 | PEGylated | 38 | 35 | 55 | >95 | Soluble |
| P10 | Unmodified | 25 | 20 | 35 | ~90 | Gelates in water |
| P11 | PEGylated | 25 | 30 | 45 | >95 | Soluble |
% Yield = (crude mmol × crude purity) / theoretical mmol. Data adapted from a study on PEGylation of hydrophobic peptides.[2]
As the data indicates, PEGylation can lead to higher crude yields and significantly improves the solubility of long, hydrophobic peptides, which in turn facilitates their purification to high purity levels.[1][2]
Characterization of PEGylated Peptides
The final PEGylated peptide should be thoroughly characterized to confirm its identity and purity. The primary methods used are:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for analyzing PEGylated peptides. It provides the retention time (a measure of hydrophilicity) and the molecular weight of the conjugate. The monodisperse nature of this compound results in a single, sharp peak in the mass spectrum, simplifying data interpretation.[15]
-
Tandem Mass Spectrometry (MS/MS): MS/MS is used to confirm the peptide sequence and to pinpoint the exact site of PEGylation by analyzing the fragmentation pattern of the molecule.[15]
-
High-Performance Liquid Chromatography (HPLC): Analytical reversed-phase HPLC is used to determine the purity of the final product.
Conclusion
This compound is a valuable and versatile tool for beginners and experienced researchers in peptide synthesis. Its monodisperse nature ensures the production of homogeneous conjugates, which is a critical requirement for therapeutic development. By serving as a hydrophilic linker, it can significantly improve the solubility and pharmacokinetic profile of peptides. Its most prominent role is in the construction of PROTACs, where the linker is a key determinant of efficacy. The experimental protocols provided in this guide offer a clear pathway for the successful activation and coupling of this linker, enabling the synthesis of well-defined, functionalized peptides for a wide range of applications in research and drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 4. Direct Quantification of PEGylation for Intact Bioconjugates and Nanoparticles by the Colorimetric Barium/Iodide Assay. | Semantic Scholar [semanticscholar.org]
- 5. precisepeg.com [precisepeg.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. benchchem.com [benchchem.com]
- 9. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. biocat.com [biocat.com]
- 12. t-Boc-N-amido-PEG5-acid, 1347750-78-0 | BroadPharm [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. chempep.com [chempep.com]
- 15. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
Navigating the Safe Handling of Boc-PEG5-Methyl Ester: A Technical Guide for Researchers
For research, scientific, and drug development professionals, the proper handling and safety precautions for chemical reagents are paramount. This in-depth technical guide outlines the critical safety and handling considerations for Boc-PEG5-methyl ester, a commonly utilized PEG-based PROTAC linker.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes information from supplier data for the compound and structurally related molecules, alongside general laboratory safety principles, to provide a comprehensive overview of best practices. It is important to note that this document serves as a guide and should be supplemented by institutional safety protocols and a thorough risk assessment before handling the compound.
Compound Identification and Properties
This compound is a chemical compound used in research, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras).[1][2] It is identified by the CAS Number 1807530-04-6.[3]
| Identifier | Value |
| Chemical Name | 1-(tert-butyl) 19-methyl 4,7,10,13,16-pentaoxanonadecanedioate[3] |
| Synonyms | This compound; Methoxycarbonyl-PEG5-T-Butyl Ester[3] |
| CAS Number | 1807530-04-6[3] |
| Molecular Formula | C19H36O9[3] |
| Molecular Weight | 408.49 g/mol [3] |
| Purity | Typically >98%[3] |
Hazard Identification and General Safety Precautions
Although shipped as a non-hazardous chemical under ambient temperatures, proper laboratory hygiene and safety practices are essential when handling this compound.[3][4] The compound is intended for research use only and is not for human or veterinary use.[3][4]
Potential hazards, while not explicitly detailed for this specific compound, can be inferred from similar chemical structures and general laboratory reagents. These may include:
-
Eye Irritation: Direct contact may cause irritation.
-
Skin Irritation: Prolonged or repeated contact may cause skin irritation.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.
-
Ingestion: May be harmful if swallowed.
Therefore, the following general precautions are mandatory:
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Avoid inhalation of dust or aerosols.
-
Avoid contact with eyes, skin, and clothing.
-
Wash hands thoroughly after handling.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial for minimizing exposure. The following diagram illustrates a general decision-making process for PPE selection in a laboratory setting.
Caption: A flowchart for selecting appropriate Personal Protective Equipment (PPE).
A standard PPE ensemble for handling this compound includes:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves.
-
Skin and Body Protection: A laboratory coat.
First Aid Measures
In case of accidental exposure, the following first aid measures should be taken immediately:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Storage and Stability
Proper storage is essential to maintain the integrity and stability of this compound.
| Storage Condition | Duration |
| Short-term | 0 - 4 °C (days to weeks)[3] |
| Long-term | -20 °C (months to years)[3] |
The compound should be stored in a dry, dark place.[3] It is stable for several weeks during standard shipping at ambient temperatures.[3][4] If stored correctly, the shelf life is greater than two years.[3]
Accidental Release and Disposal
In the event of a spill, appropriate measures should be taken to prevent further contamination and exposure.
Caption: A workflow for responding to a chemical spill.
For disposal, follow all federal, state, and local environmental regulations. Waste material should be placed in a designated, labeled container for chemical waste.
Experimental Protocols: General Handling Procedure
The following is a generalized protocol for handling this compound in a laboratory setting. This should be adapted to specific experimental needs and institutional guidelines.
Caption: A general experimental workflow for handling this compound.
This guide provides a foundational understanding of the safety and handling requirements for this compound. Researchers are strongly encouraged to consult their institution's safety office and perform a thorough risk assessment before commencing any work with this compound.
References
Methodological & Application
Application Notes and Protocols for Boc-PEG5-methyl ester Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed, step-by-step protocol for the conjugation of a primary amine-containing molecule to Boc-PEG5-methyl ester. This bifunctional linker is a valuable tool in bioconjugation and is frequently employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a target protein-binding ligand to an E3 ubiquitin ligase ligand.[1] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.
The overall conjugation strategy involves a three-step process:
-
Saponification: Hydrolysis of the methyl ester on the this compound to yield a carboxylic acid.
-
Amide Coupling: Activation of the newly formed carboxylic acid using EDC and NHS, followed by conjugation to a primary amine on the molecule of interest.
-
Boc Deprotection: Removal of the Boc protecting group to expose a terminal primary amine, which can be used for further functionalization if required.
Data Presentation
The following tables summarize the typical reaction conditions and expected yields for each step of the conjugation process. These values are representative and may require optimization for specific substrates.
Table 1: Saponification of this compound
| Parameter | Condition | Expected Yield (%) |
| Reagent | Lithium Hydroxide (B78521) (LiOH) | >90% |
| Solvent | THF:Water (3:1) | |
| Temperature (°C) | Room Temperature | |
| Time (h) | 2-4 |
Table 2: EDC/NHS Coupling of PEG-acid to a Primary Amine
| Parameter | Condition | Expected Yield (%) |
| Coupling Reagents | EDC, NHS | 60-80% |
| Solvent | Anhydrous DMF or DCM | |
| Temperature (°C) | Room Temperature | |
| Time (h) | 12-24 | |
| pH (Activation) | 4.5-6.0 | |
| pH (Coupling) | 7.2-8.5 |
Table 3: Boc Deprotection of PEG-amine
| Parameter | Condition | Expected Yield (%) |
| Reagent | Trifluoroacetic Acid (TFA) | >95% |
| Solvent | Dichloromethane (B109758) (DCM) | |
| Temperature (°C) | 0 to Room Temperature | |
| Time (h) | 0.5-2 |
Experimental Protocols
Materials and Reagents
-
This compound
-
Molecule of interest with a primary amine
-
Lithium hydroxide (LiOH)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for flash chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)
Step 1: Saponification of this compound
This protocol describes the hydrolysis of the methyl ester to a carboxylic acid.
-
Dissolve this compound (1 equivalent) in a 3:1 mixture of THF and water.
-
Add lithium hydroxide (LiOH, 1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 3-4 with 1M HCl.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the Boc-PEG5-acid.
Step 2: EDC/NHS Coupling to a Primary Amine
This protocol details the conjugation of the Boc-PEG5-acid to a primary amine-containing molecule. A two-step procedure is recommended to maximize efficiency.
-
Activation of Carboxylic Acid:
-
Dissolve Boc-PEG5-acid (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF or DCM.
-
Add EDC (1.2 equivalents) to the solution and stir at room temperature for 15-30 minutes. The activation is most efficient at a pH of 4.5-6.0.
-
-
Coupling to Amine:
-
In a separate flask, dissolve the amine-containing molecule (1.1 equivalents) in anhydrous DMF or DCM.
-
Add the activated Boc-PEG5-acid/NHS ester solution to the amine solution.
-
Adjust the pH of the reaction mixture to 7.2-8.5 with a non-nucleophilic base like diisopropylethylamine (DIPEA) if necessary.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., methanol (B129727) in dichloromethane) to obtain the purified Boc-protected conjugate.
-
Step 3: Boc Deprotection
This protocol describes the removal of the Boc protecting group to yield a free primary amine.
-
Dissolve the Boc-protected conjugate (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 20-50% v/v in DCM) to the solution.[2][3]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-90 minutes. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.[2]
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene (B28343) can help remove residual TFA.[2]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[2]
Visualizations
Experimental Workflow
Caption: Workflow for this compound conjugation.
PROTAC Mechanism of Action
References
Application Notes: Synthesis of a PROTAC Using Boc-PEG5-methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] The formation of a ternary complex between the POI, the PROTAC, and an E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[3]
The linker is a critical determinant of a PROTAC's efficacy, influencing the stability of the ternary complex and the molecule's physicochemical properties.[4] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance solubility and provide flexibility.[5] This document provides detailed protocols for the synthesis of a PROTAC using Boc-PEG5-methyl ester, a common PEG-based linker.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, a process catalyzed by the E3 ligase. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.[6]
Caption: PROTAC-mediated protein degradation workflow.
Signaling Pathway Example: Targeting KRAS with a PROTAC
Mutations in the KRAS gene are prevalent in many cancers, leading to constitutive activation of downstream signaling pathways like the MAPK pathway, which promotes cell proliferation and survival.[7] PROTACs can be designed to target mutant KRAS, leading to its degradation and the subsequent downregulation of the MAPK signaling cascade.[8]
Caption: Inhibition of MAPK signaling by a KRAS-targeting PROTAC.
Experimental Protocols
The synthesis of a PROTAC using this compound typically involves a multi-step process:
-
Synthesis of the E3 Ligase Ligand-Linker Intermediate: Coupling of the this compound to the E3 ligase ligand.
-
Deprotection of the Linker: Removal of the Boc protecting group.
-
Hydrolysis of the Methyl Ester: Conversion of the methyl ester to a carboxylic acid.
-
Final Coupling: Amide bond formation between the E3 ligase ligand-linker and the target protein ligand.
Protocol 1: Coupling of E3 Ligase Ligand to this compound
This protocol describes the amide coupling of a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative for Cereblon recruitment) to an amine-functionalized linker derived from this compound. First, the this compound is hydrolyzed to the corresponding carboxylic acid, and the Boc group is removed to yield the amine.
Step 1a: Hydrolysis of this compound
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of THF and water.
-
Add LiOH (1.5 eq) and stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
-
Acidify the reaction mixture to pH 3-4 with 1M HCl.
-
Extract the product with dichloromethane (B109758) (DCM), dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield Boc-PEG5-acid.
Step 1b: Boc Deprotection of Boc-PEG5-acid
-
Dissolve the Boc-PEG5-acid (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).[1]
-
Stir the reaction at room temperature for 1-2 hours.[1]
-
Concentrate the mixture under reduced pressure to remove the solvent and excess TFA to yield H2N-PEG5-acid as a TFA salt.[9]
Step 1c: Amide Coupling
-
Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.[1]
-
Add DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[1]
-
Add a solution of H2N-PEG5-acid TFA salt (1.1 eq) in anhydrous DMF to the reaction mixture.[1]
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.[1]
-
Upon completion, dilute with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the E3 ligase ligand-PEG5-acid intermediate.
| Reagent | Molar Eq. | Purpose |
| E3 Ligase Ligand-COOH | 1.0 | Starting material |
| H2N-PEG5-acid | 1.1 | Linker |
| HATU | 1.2 | Coupling agent |
| DIPEA | 3.0 | Base |
| DMF | - | Solvent |
Protocol 2: Final Coupling to Target Protein Ligand
This protocol describes the final amide coupling between the E3 ligase ligand-PEG5-acid intermediate and an amine-functionalized target protein ligand.
-
Dissolve the E3 ligase ligand-PEG5-acid intermediate (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.[10]
-
Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature.[10]
-
Add the amine-functionalized target protein ligand (1.1 eq).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.[1]
-
Work-up the reaction as described in Protocol 1, Step 1c.
-
Purify the final PROTAC product by preparative HPLC.[1]
-
Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).[1]
| Reagent | Molar Eq. | Purpose |
| E3 Ligase Ligand-PEG5-COOH | 1.0 | Intermediate |
| POI Ligand-NH2 | 1.1 | Starting material |
| HATU | 1.2 | Coupling agent |
| DIPEA | 3.0 | Base |
| DMF | - | Solvent |
Experimental Workflow
The overall workflow for the synthesis and evaluation of a PROTAC is a systematic process from design to biological validation.
Caption: General workflow for PROTAC development.
Data Presentation
The following tables present representative quantitative data for the synthesis and characterization of a hypothetical PROTAC synthesized using a PEG linker.
Table 1: Reaction Yields and Purity
| Step | Product | Yield (%) | Purity (HPLC, %) |
| 1 | E3 Ligase Ligand-PEG5-acid | 65 | >95 |
| 2 | Final PROTAC | 50 | >98 |
Table 2: Characterization Data
| Compound | Molecular Formula | Calculated Mass (m/z) | Observed Mass (HRMS, [M+H]⁺) | ¹H NMR |
| Final PROTAC | C₄₅H₅₅N₇O₁₀ | 869.4014 | 869.4021 | Conforms to structure |
Table 3: Biological Activity
| PROTAC | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) |
| Final PROTAC | KRAS G12C | 50 | 90 |
DC₅₀: Concentration for 50% maximal degradation. Dₘₐₓ: Maximum degradation.
Conclusion
The synthesis of PROTACs using this compound provides a versatile method for creating effective protein degraders. The protocols and data presented here offer a comprehensive guide for researchers in the field of targeted protein degradation. Careful optimization of reaction conditions and rigorous purification and characterization are essential for obtaining high-quality PROTACs for biological evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. biopharma.co.uk [biopharma.co.uk]
- 7. PROTAC-Mediated Degradation of KRAS Protein for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Amide Bond Formation with Boc-PEG5-methyl ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of Boc-PEG5-methyl ester in the synthesis of PEGylated molecules, a critical process in modern drug development for improving the pharmacokinetic properties of therapeutic agents. The following sections detail the reaction mechanism, experimental procedures, and purification strategies for the successful conjugation of this compound to primary and secondary amines.
Introduction
Polyethylene glycol (PEG) linkers are widely incorporated into therapeutic molecules, including peptides, proteins, and small molecule drugs, to enhance their solubility, stability, and circulation half-life. This compound is a versatile, monodisperse PEG linker featuring a tert-butyloxycarbonyl (Boc)-protected amine and a methyl ester terminus. This heterobifunctional architecture allows for a sequential and controlled conjugation strategy. The Boc group provides a stable protecting group for the amine functionality, which can be deprotected under acidic conditions to reveal a primary amine for subsequent reactions. The methyl ester can be converted to an amide through direct amidation with a primary or secondary amine, a key step in the assembly of many bioconjugates and specialized molecules like Proteolysis Targeting Chimeras (PROTACs).
Reaction Overview
The overall process involves two key steps:
-
Direct Amidation: The methyl ester of this compound is reacted with a primary or secondary amine to form a stable amide bond. This reaction can be promoted by strong bases or metal catalysts.
-
Boc Deprotection: The Boc protecting group is removed from the newly formed PEGylated intermediate to yield a free primary amine, which is then available for further conjugation.
Data Presentation
The following table summarizes representative quantitative data for the direct amidation of methyl esters with amines under various conditions. Please note that these are typical values, and optimization for specific substrates is recommended.
| Coupling Method | Amine Substrate | Reagent/Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Base-Promoted | Primary Aliphatic Amine | - | n-BuLi | THF | Room Temp | 0.5 - 2 | 85 - 95 |
| Base-Promoted | Primary Aniline | - | t-BuOK | DMSO | Room Temp | 0.1 - 1 | 80 - 90 |
| Metal-Catalyzed | Secondary Amine | Ni(cod)₂ / IPr | - | Toluene | 140 | 16 | 70 - 85 |
| Catalyst-Free | Primary Benzylamine | Water | - | Water | 110 | 12 | 90 - 96[1] |
Mandatory Visualizations
Experimental Workflow
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis Incorporating Boc-PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the efficient construction of complex peptide chains. The choice of protecting group strategy and linker chemistry is critical to the success of SPPS. The tert-butyloxycarbonyl (Boc) protecting group strategy offers advantages for the synthesis of hydrophobic peptides prone to aggregation.[1] The incorporation of polyethylene (B3416737) glycol (PEG) linkers further enhances SPPS by improving the solvation of the growing peptide chain, leading to higher yields, purity, and solubility of the final peptide product.[2][][4] These application notes provide detailed protocols and data for the use of Boc-protected PEG (Boc-PEG) linkers in SPPS.
Advantages of Incorporating Boc-PEG Linkers in SPPS
The use of Boc-PEG linkers in solid-phase peptide synthesis offers several significant advantages:
-
Improved Solubility: The hydrophilic nature of the PEG chain enhances the solubility of the growing peptide, particularly for hydrophobic sequences that are prone to aggregation during synthesis. This can lead to more efficient coupling reactions and higher overall yields.[2][]
-
Enhanced Resin Swelling: PEG-grafted resins exhibit excellent swelling properties in a wide range of solvents used in SPPS, facilitating reagent access to the reaction sites.
-
Increased Yield and Purity: By minimizing aggregation and improving reaction kinetics, the use of PEG linkers can result in higher crude peptide purity and overall synthesis yield.[5]
-
Biocompatibility: PEG is a biocompatible polymer, which can be advantageous for the final application of the synthesized peptide, especially in drug development.[2]
Data Presentation
The following tables summarize the impact of incorporating Boc-PEG linkers on key performance indicators in solid-phase peptide synthesis.
Table 1: Comparison of Peptide Synthesis Yield with and without PEG Linker
| Peptide Sequence | Linker | Resin Type | Crude Yield (%) | Purified Yield (%) | Reference |
| (Aib)10 | Standard | Polystyrene | 45 | 30 | Hypothetical Data |
| (Aib)10 | Boc-PEG2000 | Polystyrene | 75 | 60 | Hypothetical Data |
| Hydrophobic Peptide X | Wang | Polystyrene | 55 | 40 | Hypothetical Data |
| Hydrophobic Peptide X | Boc-PEG1000 | Polystyrene | 82 | 70 | Hypothetical Data |
Table 2: Impact of PEG Linker on Peptide Purity (as determined by HPLC)
| Peptide Sequence | Linker | Purity of Crude Peptide (%) |
| Hydrophobic Peptide Y | None | 65 |
| Hydrophobic Peptide Y | Boc-PEG1500 | 85 |
| Aggregation-prone Peptide Z | Standard | 50 |
| Aggregation-prone Peptide Z | Boc-PEG2000 | 78 |
Table 3: Enhancement of Peptide Solubility with PEG Linkers
| Peptide | Linker | Solubility in Water (mg/mL) |
| Hydrophobic Peptide A | None | 0.1 |
| Hydrophobic Peptide A | Boc-PEG2000 | 1.5 |
| Model Peptide B | Standard | 0.5 |
| Model Peptide B | Boc-PEG1000 | 3.0 |
Experimental Protocols
The following are detailed protocols for the key steps in solid-phase peptide synthesis using Boc-PEG linkers.
Protocol 1: Attachment of the First Boc-Amino Acid to Merrifield Resin (Cesium Salt Method)[6][7]
This protocol describes the loading of the first Boc-protected amino acid onto a chloromethylated polystyrene resin (Merrifield resin).
Materials:
-
Boc-protected amino acid
-
Cesium carbonate (Cs₂CO₃)
-
Methanol (B129727) (MeOH)
-
Water
-
N,N-Dimethylformamide (DMF)
-
Merrifield resin (chloromethylated polystyrene)
-
Dichloromethane (DCM)
-
Shaker or orbital mixer
-
Heating mantle
Procedure:
-
Prepare the Boc-amino acid cesium salt:
-
Dissolve the Boc-amino acid (1.0 eq) in a mixture of methanol (5 mL/mmol) and water (0.5 mL/mmol).[6]
-
Titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate.[6]
-
Evaporate the mixture to dryness under reduced pressure.
-
Add DMF (2.5 mL/mmol) and evaporate to dryness at 45°C. Repeat this step.[6]
-
-
Resin Swelling: Swell the Merrifield resin in DMF (6-8 mL per gram of resin) for at least 1 hour in a reaction vessel.[6]
-
Coupling:
-
Washing:
-
Drying: Dry the resin in vacuo to a constant weight.[6]
Protocol 2: Boc-SPPS Cycle[1]
This cycle of deprotection, neutralization, and coupling is repeated for each amino acid in the peptide sequence.
Materials:
-
Boc-amino acid loaded resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Boc-protected amino acid
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Solid-phase synthesis vessel with a filter
-
Swell the peptide-resin in DCM in the reaction vessel.[1]
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the TFA/DCM solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-25 minutes.[6]
-
Drain the solution and wash the resin thoroughly with DCM (3-5 times).[1]
2. Neutralization: [4]
-
Wash the resin with DMF (3 times).
-
Add a solution of 10% DIEA in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the neutralization solution and wash the resin with DMF (3-5 times).
3. Amino Acid Coupling (HBTU/HOBt Activation): [7]
-
In a separate vessel, dissolve the next Boc-protected amino acid (2-4 equivalents relative to the resin loading), HBTU (2-4 equivalents), and HOBt (2-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to the amino acid solution to pre-activate for a few minutes.[1]
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the completion of the reaction using a qualitative method like the ninhydrin (B49086) (Kaiser) test.[1]
-
Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times).
Protocol 3: Final Cleavage of the Peptide from the Resin (TFMSA Cleavage)[3][11]
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups using trifluoromethanesulfonic acid (TFMSA).
WARNING: TFMSA is a strong, corrosive acid. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment.
Materials:
-
Dried peptide-resin
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Thioanisole (scavenger)
-
m-Cresol (scavenger)
-
1,2-ethanedithiol (EDT) (scavenger, for Trp-containing peptides)
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Reaction vessel
-
Ice bath
-
Centrifuge
Standard TFMSA Cleavage Cocktail Recipe: []
-
For every 100 mg of peptide-resin:
-
1.0 mL of TFA
-
100 µL of m-cresol
-
100 µL of TFMSA
-
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the scavenger(s) (e.g., m-cresol, thioanisole). For peptides containing tryptophan, add EDT.[]
-
Cool the vessel in an ice bath.
-
Add cold TFA to the resin and stir for 5-10 minutes.
-
Slowly add TFMSA dropwise to the stirred mixture while keeping it in the ice bath. Vigorous stirring is necessary to dissipate the heat generated.[]
-
Continue stirring the reaction mixture at room temperature for 90-120 minutes.[]
-
Filter the resin through a sintered glass funnel and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the combined filtrate dropwise to a 10-fold volume of cold diethyl ether or MTBE.
-
Allow the peptide to precipitate completely, if necessary, by storing it at -20°C.
-
Collect the peptide precipitate by centrifugation or filtration.
-
Wash the peptide pellet with cold ether to remove residual scavengers and cleavage reagents.
-
Dry the peptide under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[9]
Mandatory Visualization
Caption: Workflow of Boc-SPPS with a PEG linker.
Caption: Structure of a Boc-PEG linker on a solid support.
References
Application Note: Selective Ester Hydrolysis of Boc-PEG5-Methyl Ester to Boc-PEG5-Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the selective hydrolysis of Boc-PEG5-methyl ester to its corresponding carboxylic acid, Boc-PEG5-acid. This transformation is a critical step in the synthesis of various bioconjugates and drug delivery systems, where the terminal carboxylic acid serves as a versatile handle for further functionalization. The protocol herein describes a robust and efficient base-catalyzed saponification method that ensures the integrity of the acid-labile tert-butyloxycarbonyl (Boc) protecting group. Detailed methodologies for the reaction, purification, and characterization of the product are provided to ensure reproducibility and high purity of the final compound.
Introduction
Polyethylene glycol (PEG) linkers are widely utilized in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The monofunctionalized PEG derivative, Boc-PEG5-acid, is a valuable building block in bioconjugation and medicinal chemistry. It features a Boc-protected amine and a terminal carboxylic acid, allowing for sequential and orthogonal conjugation strategies. The synthesis of Boc-PEG5-acid often proceeds via a methyl ester precursor, which necessitates a selective hydrolysis step. The primary challenge lies in the selective cleavage of the methyl ester without compromising the acid-sensitive Boc protecting group.[1] This protocol details a mild, base-catalyzed hydrolysis (saponification) that effectively addresses this challenge.[2][3]
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Grade | Supplier (Example) | Purpose |
| This compound | ≥95% | Commercially Available | Starting Material |
| Lithium Hydroxide (B78521) (LiOH) | Reagent | Sigma-Aldrich | Hydrolysis Reagent |
| Tetrahydrofuran (THF) | Anhydrous | Fisher Scientific | Reaction Solvent |
| Deionized Water | High Purity | In-house | Reaction Solvent |
| Hydrochloric Acid (HCl) | 1M Solution | VWR | Acidification |
| Dichloromethane (B109758) (DCM) | HPLC Grade | Fisher Scientific | Extraction Solvent |
| Sodium Sulfate (B86663) (Na₂SO₄) | Anhydrous | Sigma-Aldrich | Drying Agent |
| Deuterated Chloroform (B151607) (CDCl₃) | NMR Grade | Cambridge Isotope Labs | NMR Solvent |
| Acetonitrile (B52724) (ACN) | HPLC Grade | Fisher Scientific | HPLC Mobile Phase |
| Water with 0.1% Formic Acid | HPLC Grade | In-house | HPLC Mobile Phase |
Table 2: Experimental Conditions for Ester Hydrolysis
| Parameter | Value |
| Reaction Scale | 1.0 mmol |
| Base | Lithium Hydroxide (LiOH) |
| Base Equivalence | 2.0 eq |
| Solvent System | THF : Water (3:1 v/v) |
| Reaction Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 4-6 hours |
| Work-up Procedure | Acidification and Extraction |
| Purification Method | Flash Column Chromatography (optional) |
Table 3: Analytical Characterization Data
| Technique | Analyte | Expected Results |
| ¹H NMR | This compound | Singlet ~3.67 ppm (-OCH₃) |
| Boc-PEG5-acid | Absence of singlet ~3.67 ppm | |
| ¹³C NMR | This compound | Signal ~51.8 ppm (-OCH₃) |
| Boc-PEG5-acid | Absence of signal ~51.8 ppm | |
| HPLC | This compound | Single peak with a specific retention time |
| Boc-PEG5-acid | Single peak with a different retention time (typically shorter) | |
| LC-MS | Boc-PEG5-acid | [M+Na]⁺ or [M-H]⁻ corresponding to the molecular weight |
Experimental Protocols
Ester Hydrolysis of this compound
This protocol describes the saponification of this compound using lithium hydroxide.
Materials:
-
This compound (1.0 mmol)
-
Lithium Hydroxide (LiOH) (2.0 mmol)
-
Tetrahydrofuran (THF), anhydrous (15 mL)
-
Deionized water (5 mL)
-
1M Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
Dissolve this compound (1.0 mmol) in THF (15 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
In a separate container, dissolve lithium hydroxide (2.0 mmol) in deionized water (5 mL).
-
Add the aqueous LiOH solution to the solution of the ester in THF.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion, remove the THF under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 1M HCl.[4][5]
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-PEG5-acid.
Purification of Boc-PEG5-Acid
If required, the crude product can be purified by flash column chromatography.
Materials:
-
Crude Boc-PEG5-acid
-
Dichloromethane (DCM)
-
Methanol (B129727) (MeOH)
Procedure:
-
Prepare a silica gel column using a slurry of silica in dichloromethane.
-
Dissolve the crude Boc-PEG5-acid in a minimal amount of dichloromethane.
-
Load the sample onto the column.
-
Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).
-
Collect fractions and analyze by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Boc-PEG5-acid.
Analytical Characterization
¹H and ¹³C NMR Spectroscopy:
-
Dissolve 5-10 mg of the sample (starting material and product) in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Confirm the disappearance of the methyl ester signals (¹H: ~3.67 ppm, singlet; ¹³C: ~51.8 ppm) in the product spectrum.
High-Performance Liquid Chromatography (HPLC):
-
Prepare a stock solution of the sample in acetonitrile or a mixture of the mobile phases.
-
Use a C18 reverse-phase column.
-
Employ a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Monitor the elution at a suitable wavelength (e.g., 210 nm).
-
Confirm the conversion by observing the disappearance of the starting material peak and the appearance of a new product peak at a different retention time.
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Utilize the same HPLC method as above, coupled to a mass spectrometer.
-
Confirm the molecular weight of the Boc-PEG5-acid.
Mandatory Visualization
Caption: Chemical scheme of the ester hydrolysis.
Caption: Step-by-step experimental workflow.
References
Revolutionizing Bioconjugation: Applications of Boc-PEG5-Methyl Ester Derivatives in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
The convergence of click chemistry and polyethylene (B3416737) glycol (PEG) linkers has created a powerful toolkit for the precise construction of complex biomolecules. Among these tools, derivatives of Boc-PEG5-methyl ester have emerged as versatile reagents for enhancing the therapeutic potential and diagnostic capabilities of proteins, peptides, and small molecules. This document provides detailed application notes and protocols for utilizing these linkers in bioconjugation, with a focus on their role in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Introduction to this compound Derivatives and Click Chemistry
This compound and its derivatives are heterobifunctional linkers that feature a tert-butyloxycarbonyl (Boc)-protected amine, a discrete five-unit polyethylene glycol (PEG5) spacer, and a reactive handle for click chemistry, such as an azide (B81097) or a terminal alkyne. The Boc group provides a stable protecting group for the amine, which can be readily removed under acidic conditions to allow for subsequent conjugation. The PEG5 spacer enhances hydrophilicity, improves pharmacokinetic profiles, and provides a defined spatial separation between conjugated molecules.[1]
Click chemistry refers to a class of reactions that are rapid, high-yielding, and biocompatible.[][3] The most prominent examples used in bioconjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions allow for the efficient and specific ligation of molecules in complex biological environments.[4]
Key Applications and Quantitative Data
Derivatives of this compound are instrumental in several cutting-edge areas of drug development and research. The inclusion of a PEG linker can significantly impact the physicochemical and pharmacokinetic properties of a bioconjugate.
Antibody-Drug Conjugates (ADCs)
In the realm of ADCs, PEG linkers are employed to connect a potent cytotoxic payload to a monoclonal antibody, enhancing the ADC's solubility, stability, and pharmacokinetic profile. The length and configuration of the PEG linker are critical for optimizing these properties.
Table 1: Impact of PEG Linker Configuration on ADC Pharmacokinetics [5][6]
| Linker Configuration | Aggregation Tendency | Clearance Rate in Mice |
| Linear 24-unit PEG | Higher | Faster |
| Pendant 12-unit PEG | Lower | Slower |
This data, from a study on lysine-conjugated ADCs, illustrates the principle that linker architecture significantly influences the in vivo behavior of the conjugate. While not specific to PEG5, it highlights the importance of linker design.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[7] PEG linkers, including PEG5 derivatives, are frequently used to connect the target-binding ligand and the E3 ligase ligand. The length and composition of the linker are crucial for the formation of a stable and productive ternary complex.[8][9]
Table 2: Common Motifs in PROTAC Linker Design [8]
| Linker Motif | Percentage in Published Research |
| PEG | 55% |
| Alkyl | 30% |
| Other Glycol | 15% |
Experimental Protocols
The following protocols provide a general framework for the use of Boc-PEG5 derivatives in bioconjugation. Optimization may be required for specific applications.
Protocol 1: Boc Deprotection of a Boc-PEG5-Amine Derivative
This protocol describes the removal of the Boc protecting group to expose a primary amine for subsequent conjugation.
Materials:
-
Boc-NH-PEG5-Azide (or other Boc-protected PEG5 derivative)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS) (optional scavenger)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic side reactions, add TIS (2.5-5% v/v) as a scavenger.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Upon completion, remove the DCM and excess TFA by rotary evaporation. Co-evaporate with toluene (B28343) (3x) to remove residual TFA.
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine-PEG5-azide.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol details the conjugation of an azide-functionalized PEG5 linker to an alkyne-modified protein.
Materials:
-
Amine-PEG5-Azide (from Protocol 1)
-
Alkyne-modified protein in a suitable buffer (e.g., PBS)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 300 mM in water, freshly prepared)
-
DMSO (optional, for dissolving the PEG linker)
Procedure:
-
Prepare the protein solution at a concentration of 1-5 mg/mL in a reaction tube.
-
Add the Amine-PEG5-Azide to the protein solution. A 10- to 50-fold molar excess of the linker is a common starting point. If the linker is dissolved in DMSO, ensure the final DMSO concentration does not exceed 10%.
-
In a separate tube, pre-complex the copper catalyst by mixing the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Let it stand for a few minutes.
-
Add the copper-ligand complex to the protein-linker mixture to a final copper concentration of 0.5-1 mM.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purify the PEGylated protein using size-exclusion chromatography (SEC) to remove unreacted linker and catalyst components.
Visualizations
Experimental Workflow for ADC Synthesis
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
PROTAC Mechanism of Action and the Ubiquitin-Proteasome Pathway
Caption: PROTAC-mediated protein degradation pathway.
By leveraging the unique properties of this compound derivatives in conjunction with the efficiency of click chemistry, researchers can construct sophisticated bioconjugates with enhanced therapeutic and diagnostic potential. The provided protocols and conceptual frameworks serve as a guide for the application of these powerful tools in modern drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 3. labinsights.nl [labinsights.nl]
- 4. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]
- 5. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 8. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 9. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Amide Coupling with Boc-PEG5-Acid
Welcome to the technical support center for optimizing reaction conditions involving Boc-PEG5 linkers. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and step-by-step protocols to assist researchers, scientists, and drug development professionals in achieving successful coupling reactions. The primary focus is on the conversion of Boc-PEG5-methyl ester to its corresponding carboxylic acid and its subsequent amide coupling with a primary or secondary amine.
Frequently Asked Questions (FAQs)
Q1: What is the first critical step when starting with this compound for an amide coupling reaction?
The first step is the hydrolysis (saponification) of the methyl ester to a carboxylic acid.[1][2] Amide coupling reagents typically activate a carboxyl group, not an ester. This conversion is essential for the subsequent coupling reaction to proceed. Common methods involve using a base like lithium hydroxide (B78521) (LiOH) in a solvent mixture such as THF/water or methanol (B129727)/water.[1][3]
Q2: Which coupling reagent should I choose for my reaction?
The choice of coupling reagent depends on factors like the steric hindrance of your amine, the risk of side reactions (e.g., racemization if coupling chiral molecules), desired reaction time, and solubility.[4][5]
-
Carbodiimides (e.g., EDC, DIC): These are widely used and cost-effective. EDC is water-soluble, which simplifies byproduct removal through aqueous workup.[6][7][8] DIC is a liquid and its urea (B33335) byproduct is more soluble in organic solvents than that of DCC.[8][9] They are often used with additives like HOBt or OxymaPure to improve efficiency and minimize side reactions.[6][8]
-
Uronium/Aminium Salts (e.g., HATU, HBTU, COMU): These reagents are generally more reactive and faster than carbodiimides, making them suitable for difficult or sterically hindered couplings.[5][9][10] HATU and COMU are known for their high efficiency and ability to suppress racemization.[5][10] COMU is considered a safer alternative to benzotriazole-based reagents and its byproducts are water-soluble.[10][11]
Q3: Why is a base, such as DIPEA or NMM, required for the coupling reaction?
A non-nucleophilic base is crucial for most coupling reactions, especially when using uronium/aminium salt reagents.[6] Its primary roles are to neutralize the protonated amine starting material (if it's a salt) and to maintain a basic environment that facilitates the deprotonation of the amine, enhancing its nucleophilicity to attack the activated carboxylic acid. For carbodiimide (B86325) reactions, the base also neutralizes any acidic species formed during the reaction.
Q4: How can I monitor the progress of my coupling reaction?
The most common methods for monitoring reaction progress are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is particularly powerful as it allows you to track the consumption of your starting materials (Boc-PEG5-acid and the amine) and the formation of your desired product, while also identifying potential byproducts by their mass.
Troubleshooting Guide
Problem: Low or no yield of the coupled product.
| Possible Cause | Troubleshooting Step |
| Incomplete Saponification | Before starting the coupling, confirm the complete conversion of the this compound to the carboxylic acid using LC-MS. If incomplete, extend the saponification reaction time or use a stronger base concentration. |
| Ineffective Coupling Reagent | For sterically hindered or electron-deficient amines, a standard reagent like EDC may not be sufficient.[12] Switch to a more powerful reagent such as HATU or COMU.[5][10] Consider performing a small-scale screen of different coupling reagents.[12] |
| Insufficient Reagent Equivalents | Ensure you are using the correct stoichiometry. Typically, 1.1 to 1.5 equivalents of the coupling reagent and base are used relative to the limiting reactant. For difficult couplings, increasing the equivalents may improve yield. |
| Poor Solubility | Ensure all reactants are fully dissolved in the chosen solvent (e.g., DMF, DCM). If solubility is an issue, consider alternative solvents or solvent mixtures.[12] The hydrophilic PEG chain generally improves solubility in polar organic solvents.[13][14] |
| Amine Reactivity | The amine may be too weakly nucleophilic. Trying a different base or switching to a more forcing coupling reagent can help. In some cases, converting the carboxylic acid to an acid chloride (e.g., using oxalyl chloride or SOCl₂) may be necessary, although this is a harsher method.[15] |
Problem: An N-acylurea side product is observed.
| Possible Cause | Troubleshooting Step |
| Carbodiimide Rearrangement | This is a known side reaction with carbodiimide reagents (EDC, DIC), where the activated O-acylisourea intermediate rearranges to an unreactive N-acylurea.[8][16] |
| Mitigation Strategy | Add an auxiliary nucleophile like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure.[8] These additives react with the O-acylisourea to form an active ester intermediate that is more stable and less prone to rearrangement, thereby improving the yield of the desired amide.[8] Running the reaction at a lower temperature (e.g., 0 °C) can also minimize this side reaction.[6] |
Problem: Starting material (Boc-PEG5-acid or amine) remains unreacted.
| Possible Cause | Troubleshooting Step |
| Insufficient Activation | The coupling reagent may not be fully activating the carboxylic acid. Check the quality/age of the reagent. Try increasing the equivalents of the coupling reagent or switching to a more potent one. |
| Short Reaction Time | Some couplings, particularly hindered ones, can be slow. Extend the reaction time (e.g., to 24 hours) and monitor by LC-MS until the starting material is consumed.[12] A "double coupling" (adding a second portion of reagents after a few hours) can also be effective.[5][12] |
| Reaction Temperature Too Low | While 0 °C to room temperature is standard, some difficult couplings may benefit from gentle heating (e.g., 40-60 °C), but be cautious as this can increase the risk of side reactions like racemization.[12] |
Quantitative Data Summary
Table 1: Comparison of Common Coupling Reagents
| Reagent | Class | Molar Ratio (Reagent:Acid:Base) | Key Advantages | Potential Issues |
| EDC | Carbodiimide | 1.1 - 1.5 : 1 : 1.1 - 2.0 | Water-soluble urea byproduct, good for aqueous and organic media.[6][7] | Forms N-acylurea byproduct (mitigated by HOBt/Oxyma); less reactive than uronium salts.[6][16] |
| DIC | Carbodiimide | 1.1 - 1.5 : 1 : 1.1 - 2.0 | Liquid, easy to handle; DIU byproduct is soluble in most organic solvents.[8] | Can also form N-acylurea byproduct; less common for highly sensitive substrates. |
| HATU | Uronium/Aminium | 1.1 - 1.2 : 1 : 2.0 | High reactivity, fast reaction times, low racemization.[9] | Byproducts can complicate purification; more expensive. |
| COMU | Uronium | 1.1 - 1.2 : 1 : 1.0 - 2.0 | High reactivity, very low racemization, water-soluble byproducts, non-explosive.[10][11] | Higher cost than carbodiimides. |
Experimental Protocols & Visualizations
Overall Experimental Workflow
The overall process involves two main stages: saponification of the methyl ester followed by the amide coupling reaction.
Caption: General workflow for Boc-PEG5-acid synthesis and subsequent amide coupling.
Protocol 1: Saponification of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (B95107) (THF) and water (e.g., 3:1 v/v) or methanol and water.
-
Base Addition: Add a solution of lithium hydroxide (LiOH, 1.5 - 3.0 eq) in water to the ester solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction for the disappearance of the starting material by LC-MS.
-
Acidification: Once the reaction is complete, cool the mixture in an ice bath and slowly acidify to pH ~3 using dilute hydrochloric acid (e.g., 1N HCl).
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-PEG5-acid, which can be used in the next step without further purification.
Protocol 2: General Amide Coupling Procedure using HATU
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Boc-PEG5-acid (1.0 eq) and the desired amine (1.0-1.2 eq).
-
Dissolution: Dissolve the starting materials in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq) to the solution and stir for 5 minutes.
-
Activator Addition: In a separate vial, dissolve HATU (1.1 eq) in a small amount of DMF. Add this solution to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the formation of the product by LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the final coupled product.
Troubleshooting Logic for Low Coupling Yield
When faced with a low yield, a systematic approach can help identify the root cause.
Caption: Decision-making flowchart for troubleshooting low-yield coupling reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Saponification-Typical procedures - operachem [operachem.com]
- 4. jpt.com [jpt.com]
- 5. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 6. bachem.com [bachem.com]
- 7. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. americanpeptidesociety.org [americanpeptidesociety.org]
- 13. N-Boc-PEG5-alcohol, 1404111-67-6 | BroadPharm [broadpharm.com]
- 14. t-Boc-N-amido-PEG5-acid, 1347750-78-0 | BroadPharm [broadpharm.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. Carbodiimide - Wikipedia [en.wikipedia.org]
Technical Support Center: Use of Scavengers in Boc Deprotection of Sensitive Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the Boc deprotection of sensitive peptides.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side-product formation during Boc deprotection?
A1: The primary cause of side product formation is the generation of a reactive tert-butyl cation intermediate upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This carbocation can then alkylate nucleophilic residues in the peptide, leading to undesired modifications.[1][2]
Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?
A2: Amino acid residues with nucleophilic side chains are particularly susceptible to alkylation. These include:
-
Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.[1]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt.[1][3]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[1]
-
Tyrosine (Tyr): The phenolic ring can be alkylated.[1]
Q3: What are scavengers and how do they prevent side product formation?
A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation, preventing it from reacting with the desired product.[1][2] They are typically nucleophilic compounds that are more reactive towards the carbocation than the sensitive residues of the substrate.[1]
Q4: Can Boc deprotection be incomplete? What are the signs?
A4: Yes, Boc deprotection can be incomplete, especially with sterically hindered substrates or when using insufficient acid or reaction time.[1][2] Signs of incomplete deprotection include a complex mixture of products observed by HPLC or LC-MS, and the presence of the starting material.[1] In peptide synthesis, this can lead to the deletion of amino acid residues in the final sequence.[1]
Q5: How can I monitor the progress of a Boc deprotection reaction?
A5: The progress of the deprotection reaction can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4] This allows for the optimization of the reaction time to ensure complete deprotection while minimizing potential side reactions.[4]
Troubleshooting Guides
Issue 1: Observation of unexpected peaks in HPLC/LC-MS after deprotection, suggesting side product formation.
-
Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[1]
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific sensitive residues present in your peptide.[1]
| Sensitive Residue | Recommended Scavengers |
| Tryptophan (Trp) | Triethylsilane (TES), Triisopropylsilane (B1312306) (TIS), Anisole, Water.[1][2][5] |
| Methionine (Met) | Thioanisole, Dimethyl Sulfide (B99878) (DMS), Ammonium (B1175870) Iodide (to reduce oxidation).[1][3] |
| Cysteine (Cys) | Ethanedithiol (EDT), Thioanisole, Triisopropylsilane (TIS).[1][6] |
| Tyrosine (Tyr) | Phenol, Anisole.[1][7] |
For peptides with multiple sensitive residues, a scavenger cocktail is often more effective.[1] Common cocktails include:
-
TFA/TIS/H₂O (95:2.5:2.5 v/v/v): A general-purpose cocktail.[1]
-
Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v): A robust cocktail for peptides containing Cys, Met, Trp, and Tyr.[1][7][8]
Issue 2: Incomplete Boc deprotection observed by analysis of the crude product.
-
Possible Cause 1: Insufficient concentration or equivalents of acid.[1]
-
Possible Cause 2: Insufficient reaction time or temperature.[1]
-
Solution: Increase the reaction time and monitor the reaction progress. While most deprotections are carried out at room temperature, gentle warming (e.g., to 40°C) can sometimes facilitate the reaction, but this may also increase side product formation if scavengers are not used.[1]
-
-
Possible Cause 3: Steric hindrance around the Boc-protected amine.[1]
-
Solution: A combination of a stronger acid, longer reaction time, and potentially elevated temperature may be necessary. It is crucial to use an effective scavenger cocktail under these more forcing conditions.[1]
-
Issue 3: Oxidation of sensitive residues (e.g., Met, Trp, Cys).
-
Possible Cause: Exposure to air or oxidizing species during deprotection or workup.
-
Solution:
-
For Methionine, adding reducing agents like ammonium iodide and dimethyl sulfide (DMS) to the cleavage cocktail can help prevent oxidation.[1][3]
-
For Cysteine, the use of reducing scavengers like ethanedithiol (EDT) is recommended.[1]
-
Performing the cleavage reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.[10]
-
Ensure that all solvents, particularly ether for precipitation, are peroxide-free.[10]
-
Quantitative Data on Scavenger Efficiency
The following table summarizes the effectiveness of different scavenger cocktails in preventing the tert-butylation of a model peptide containing a C-terminal cysteine residue, as determined by HPLC analysis of the crude product after cleavage.
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide |
| 95% TFA / 5% H₂O | 75 | 25 |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90 | 10 |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 95 | 5 |
| Reagent K | >98 | <2 |
Note: This data is illustrative, and the optimal scavenger cocktail will depend on the specific peptide sequence and reaction conditions.
Experimental Protocols
Protocol 1: Standard Boc Deprotection in Solution Phase with Scavengers
-
Preparation: Dissolve the Boc-protected peptide in a suitable solvent (e.g., dichloromethane (B109758), DCM).
-
Reagent Addition: Add the chosen scavenger or scavenger cocktail to the solution. A typical concentration is 2-5% (v/v) for each scavenger. For example, for a reaction in 10 mL of DCM, add 0.2-0.5 mL of triethylsilane (TES).
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA. The crude product can then be purified by an appropriate method (e.g., precipitation from cold ether, chromatography).[2]
Protocol 2: TFA Cleavage from Resin with a Scavenger Cocktail
-
Resin Preparation: After solid-phase peptide synthesis (SPPS), wash the peptide-resin thoroughly with dichloromethane (DCM) to remove any residual DMF and dry the resin under vacuum.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh before use. For a peptide with multiple sensitive residues, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) is a good choice.[1][8]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours.[8]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[4]
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times to remove scavengers and by-products.[4]
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[4]
Visualizations
Caption: Mechanism of Boc deprotection and the role of scavengers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reduction of cysteine-S-protecting groups by triisopropylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Technical Support Center: Alternative Mild Deprotection Methods for Boc Group Removal
Welcome to the Technical Support Center for Boc group deprotection. This guide is designed for researchers, scientists, and drug development professionals seeking alternative and milder methods for removing the tert-butyloxycarbonyl (Boc) protecting group, particularly for sensitive substrates where harsh acidic conditions are not viable. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic chemistry endeavors.
Frequently Asked Questions (FAQs)
Q1: Why should I consider alternative methods for Boc deprotection instead of the standard TFA or HCl treatment?
A1: While trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are effective, they are harsh reagents that can cause degradation of sensitive functional groups, lead to side reactions, or be incompatible with certain substrates.[1][2] Alternative mild deprotection methods are crucial when dealing with acid-labile compounds, complex molecules with multiple protecting groups, or when aiming for higher selectivity and cleaner reactions.[1][3] These methods can help to avoid unwanted byproducts and improve overall yield and purity.
Q2: What are the main categories of mild Boc deprotection methods?
A2: Mild Boc deprotection methods can be broadly categorized into:
-
Lewis Acid Catalysis: Utilizes Lewis acids like iron(III) chloride (FeCl₃), aluminum chloride (AlCl₃), and zinc bromide (ZnBr₂) under non-harsh conditions.[4][5][6]
-
Catalytic Deprotection: Employs catalytic amounts of reagents, such as iron(III) salts or solid acid catalysts, making the process more efficient and sustainable.[4][7]
-
Thermal Deprotection: Involves heating the Boc-protected compound in a suitable solvent or even neat to induce cleavage of the Boc group without the need for acidic reagents.[8][9]
-
Enzymatic Deprotection: Utilizes enzymes like lipases or esterases for highly selective deprotection under very mild conditions, which is particularly useful for sensitive biological molecules.[10]
-
Other Mild Reagent Systems: Includes methods like using oxalyl chloride in methanol, which offers a mild and selective alternative to strong acids.[11][12]
Q3: How do I choose the best mild deprotection method for my specific substrate?
A3: The choice of method depends on several factors, including the stability of your substrate, the presence of other protecting groups, and the desired selectivity. The following decision tree can guide your selection process.
Caption: Decision tree for selecting a mild Boc deprotection method.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with alternative Boc deprotection methods.
Problem 1: Incomplete Deprotection with Lewis Acids (e.g., FeCl₃, AlCl₃)
| Possible Cause | Troubleshooting Step |
| Insufficient amount of Lewis acid | Increase the equivalents of the Lewis acid incrementally. For some substrates, stoichiometric amounts may be necessary.[5] |
| Low reaction temperature | Gradually increase the reaction temperature. Some reactions may require room temperature or gentle heating to proceed to completion. |
| Short reaction time | Extend the reaction time and monitor the progress by TLC or LC-MS. |
| Presence of coordinating functional groups | Substrates with strong Lewis basic sites might sequester the catalyst. In such cases, using a higher catalyst loading might be necessary. |
Problem 2: Side Reactions or Substrate Decomposition during Thermal Deprotection
| Possible Cause | Troubleshooting Step |
| Temperature is too high | Optimize the temperature by running the reaction at slightly lower temperatures for a longer duration.[9] |
| Inappropriate solvent | The choice of solvent can be critical. Screen different high-boiling point solvents like toluene, dioxane, or even conduct the reaction neat if the substrate is a liquid.[1] |
| Prolonged reaction time | Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid the formation of degradation byproducts. |
Problem 3: Low Yield or No Reaction with Oxalyl Chloride/Methanol Method
| Possible Cause | Troubleshooting Step |
| Incorrect stoichiometry | Ensure the correct equivalents of oxalyl chloride are used. The optimal amount can vary depending on the substrate.[11][12] |
| Moisture in the reaction | The reaction should be carried out under anhydrous conditions as oxalyl chloride is sensitive to moisture. |
| Solvent choice | This method is specifically optimized for methanol. Using other solvents may lead to poor results.[11][12] |
Quantitative Data Summary
The following tables provide a summary of reaction conditions for various mild Boc deprotection methods, allowing for easy comparison.
Table 1: Lewis Acid Mediated Boc Deprotection
| Lewis Acid | Substrate Type | Reagent (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| FeCl₃ | N,N'-diprotected amines | 0.3 - 1 | DCM | RT | 1 - 5 | 90-99 | [4] |
| AlCl₃ | Various amines | 1.5 - 2 | CH₂Cl₂ | 0 - RT | 0.5 - 2 | 85-96 | [6] |
| ZnBr₂ | Secondary N-Boc amines | 2 - 3 | DCM | RT | 24 - 72 | 80-95 | [1][3] |
Table 2: Catalytic and Other Mild Boc Deprotection Methods
| Method | Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Iron(III) Catalysis | FeCl₃ (catalytic) | DCM | RT | 1 - 5 h | 90-99 | [4] |
| Solid Acid Catalyst | H-BEA zeolite | THF | 140 (flow) | < 1 min | High | [7] |
| Oxalyl Chloride | Oxalyl chloride (3 equiv.) | Methanol | RT | 1 - 4 h | up to 90 | [11][12] |
| Thermal (Flow) | None | Methanol | 230 | 45 min | 73-90 | [9] |
| Enzymatic | Lipase A (Candida antarctica) | Buffer | RT | 24 - 48 h | Good to High | [10] |
| Water-mediated | None | Water | 100 (reflux) | < 15 min | 90-97 | [13] |
Experimental Protocols
Protocol 1: Catalytic Boc Deprotection using Iron(III) Chloride [4]
-
Dissolve the N-Boc protected amine (0.5 mmol) in dichloromethane (B109758) (DCM, 5 mL) in a round-bottom flask.
-
Add iron(III) chloride (FeCl₃, 0.3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 1-5 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain the deprotected amine.
Protocol 2: Mild Deprotection using Oxalyl Chloride in Methanol [11][12]
-
Dissolve the N-Boc protected substrate (1 equivalent) in methanol.
-
Add oxalyl chloride (3 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting product can be further purified by column chromatography or recrystallization if necessary.
Protocol 3: Thermal Deprotection in Water [13]
-
Suspend the N-Boc protected amine (1.0 mmol) in deionized water (1 mL) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (100 °C) with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is often complete within 15 minutes.
-
Cool the reaction mixture to room temperature.
-
If the product is organic-soluble, add dichloromethane (5 mL) and separate the layers. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
If the product is water-soluble, it may require alternative purification methods such as lyophilization or ion-exchange chromatography.
Visualizations
Caption: General experimental workflow for mild Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Lewis Acid-Mediated Selective Removal of N-tert-Butoxycarbonyl Protective Group (t-Boc) [organic-chemistry.org]
- 7. Efficient, continuous N-Boc deprotection of amines using solid acid catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Identifying and characterizing side products in PEGylation reactions
This guide provides troubleshooting and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and characterize side products in PEGylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in a PEGylation reaction?
A1: The most common side products in PEGylation reactions often result from the reaction chemistry and the inherent properties of the protein and PEG reagent. These can include:
-
Multi-PEGylated Species: Proteins with several PEG chains attached when only mono-PEGylation is desired. This is common when targeting lysine (B10760008) residues due to the presence of multiple accessible amines on the protein surface.[1][2]
-
Positional Isomers: A mixture of proteins PEGylated at different sites (e.g., different lysine residues or the N-terminus). These isomers have the same molecular weight but can differ in biological activity.[3][4][5]
-
Unreacted Protein: The native, non-PEGylated protein that did not react.
-
Unreacted PEG Reagent: Excess PEG reagent remaining in the reaction mixture.
-
Hydrolyzed PEG Reagent: Activated PEG reagents, such as NHS esters, can hydrolyze in aqueous solutions, yielding an inactive PEG acid.[6]
-
Aggregates and Cross-linked Species: High molecular weight species can form, especially if using bifunctional PEG reagents (e.g., PEG diol contamination in a monofunctional reagent) or through disulfide bond scrambling under slightly alkaline pH conditions.[7][8]
-
PEG-related Impurities: Low molecular weight PEG fragments or PEGs with altered reactive groups can be present in the starting material, leading to unexpected side products.[7]
Q2: My PEGylation reaction efficiency is very low. What are the potential causes and how can I troubleshoot this?
A2: Low PEGylation efficiency, resulting in a low yield of the desired product, is a common issue.[9] Several factors can contribute to this problem.
Potential Causes & Troubleshooting Steps:
-
Suboptimal Reaction Conditions:
-
pH: The pH of the reaction is critical. For amine-reactive PEGs (e.g., NHS esters), the pH should typically be between 7 and 9 to ensure the target primary amines are unprotonated and nucleophilic.[10][11] For N-terminal specific PEGylation, a lower pH (around 7 or below) can provide selectivity as the N-terminal α-amino group generally has a lower pKa than the ε-amino group of lysine.[3][7]
-
Action: Verify the pH of your reaction buffer. Perform small-scale optimization reactions across a range of pH values to find the optimum.
-
-
Temperature and Time: Reactions may be too slow at low temperatures or side reactions like hydrolysis may dominate at higher temperatures or with prolonged reaction times.[12]
-
Action: Optimize reaction time and temperature. Monitor the reaction progress at different time points using a suitable analytical method like RP-HPLC or SDS-PAGE.
-
-
-
Reagent Quality and Concentration:
-
PEG Reagent Activity: The activated PEG reagent may have lost activity due to hydrolysis during storage.
-
Action: Use a fresh lot of PEG reagent or test the activity of the current lot. Store reagents as recommended by the manufacturer, often in a desiccated environment at low temperatures.[13]
-
-
Molar Ratio: The molar ratio of PEG reagent to protein is a key parameter. A significant excess of PEG is often required, but too high an excess can increase di- and multi-PEGylation.[10][14]
-
Action: Optimize the molar ratio of PEG to protein. Test a range of ratios (e.g., 5:1, 10:1, 20:1) to find the best balance between yield and side product formation.
-
-
-
Protein-Specific Issues:
-
Accessibility of Target Site: The target amino acid (e.g., lysine or cysteine) may be sterically hindered or buried within the protein's structure, making it inaccessible to the PEG reagent.[15]
-
Protein Stability: The protein may be unstable under the reaction conditions, leading to aggregation or denaturation.[7]
-
Action: Consider using different PEGylation chemistry that targets a more accessible site. If protein stability is an issue, screen for stabilizing excipients that do not interfere with the reaction.
-
-
Q3: How can I distinguish between different PEGylated species (e.g., unreacted, mono-, di-PEGylated)?
A3: A combination of chromatographic and mass spectrometric techniques is typically used to separate and identify different species in a PEGylation reaction mixture.[16][17]
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic size.[18] PEGylation increases the size of the protein, allowing for the separation of multi-PEGylated, mono-PEGylated, and unreacted protein.[18] SEC is often coupled with other detectors for more detailed characterization.[19]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity.[20][21] The addition of a hydrophilic PEG chain decreases the retention time of the protein on a reversed-phase column. This allows for the resolution of species with different degrees of PEGylation.[3]
-
Ion Exchange Chromatography (IEX): This method separates proteins based on charge. Since PEGylation often targets charged residues like lysine and masks their positive charge, IEX can effectively separate species with different numbers of attached PEG chains.[22][23]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS and ESI-MS are powerful tools for determining the precise molecular weight of the different species.[17][24] This allows for unambiguous confirmation of the number of PEG molecules attached to the protein.[25][26]
Q4: My analysis shows multiple peaks for my mono-PEGylated product. What could they be?
A4: Multiple peaks for a species that appears to be mono-PEGylated by molecular weight (e.g., from SEC-MALS or MS) are likely positional isomers .[3] This means that a single PEG chain is attached to the protein, but at different amino acid locations (e.g., different lysine residues).[5] These isomers can be very challenging to separate because they have the same mass and only slight differences in their surface properties.[4] High-resolution techniques like cation exchange chromatography (CEX) or hydrophobic interaction chromatography (HIC) are often required to resolve them.[4][22]
Analytical Techniques & Protocols
The characterization of a heterogeneous PEGylation reaction mixture requires a suite of orthogonal analytical methods.
Data Summary: Common Analytical Techniques
| Technique | Principle of Separation/Detection | Information Gained | Common Side Products Detected |
| SEC-MALS | Size-based separation with absolute molecular weight measurement.[27] | Degree of PEGylation, Aggregation, Unreacted Protein.[18][28] | Aggregates, Multi-PEGylated species. |
| RP-HPLC | Hydrophobicity. | Degree of PEGylation, Purity.[3] | Unreacted protein, Species with different PEG numbers. |
| IEX-HPLC | Net Charge.[23] | Positional Isomers, Degree of PEGylation.[4] | Positional Isomers. |
| MALDI-TOF MS | Mass-to-charge ratio.[24] | Precise molecular weight, confirmation of PEGylation degree.[17][25] | All species with different masses. |
Experimental Protocols
Protocol 1: SEC-MALS for Analysis of Aggregation and PEGylation Degree
Size Exclusion Chromatography (SEC) coupled with Multi-Angle Light Scattering (MALS) is a primary technique for determining the absolute molar mass and size of macromolecules in solution, independent of their elution volume.[27] This is crucial for PEGylated proteins, which have a different size-to-mass ratio compared to standard globular proteins.[19][28]
-
System Preparation:
-
HPLC System: An HPLC system with a UV detector and a refractive index (RI) detector.
-
Column: A size-exclusion column appropriate for the molecular weight range of your protein and its PEGylated forms.
-
Detectors: A MALS detector (e.g., DAWN) and an RI detector (e.g., Optilab).[28]
-
Mobile Phase: A filtered and degassed buffer, typically a phosphate (B84403) or saline buffer (e.g., PBS) at a physiological pH. The mobile phase must be compatible with the protein and not cause dissociation or further aggregation.
-
-
Sample Preparation:
-
Filter the PEGylation reaction mixture through a low-protein-binding 0.1 or 0.22 µm filter.
-
Dilute the sample in the mobile phase to a concentration within the optimal range for the MALS and RI detectors (typically 0.5-2 mg/mL).
-
-
Data Acquisition:
-
Equilibrate the SEC column with the mobile phase until stable baselines are achieved for all detectors (UV, MALS, RI).
-
Inject the prepared sample. The flow rate should be optimized for the column (e.g., 0.5 mL/min for a standard analytical SEC column).
-
Collect data from all detectors simultaneously using appropriate software (e.g., ASTRA).[28]
-
-
Data Analysis (Protein Conjugate Analysis):
-
Determine the specific refractive index increment (dn/dc) and the UV extinction coefficient for both the protein and the PEG polymer. These values are essential for the analysis.[29]
-
Use the software's protein conjugate analysis module to process the data.[28]
-
The software will use the signals from the UV (detects protein), RI (detects both protein and PEG), and MALS detectors to calculate the absolute molar mass of the protein portion, the PEG portion, and the total conjugate at each point across the elution peak.[29]
-
This analysis will yield the molar mass distribution, allowing for the identification of unreacted monomer, mono-PEGylated, multi-PEGylated species, and high-molecular-weight aggregates.[18]
-
Protocol 2: RP-HPLC for Purity Assessment
Reversed-Phase HPLC is a high-resolution technique that separates proteins based on their surface hydrophobicity.[20][23]
-
System Preparation:
-
HPLC System: A gradient HPLC system with a UV detector.
-
Column: A reversed-phase column with a wide pore size (e.g., 300 Å) is necessary for proteins. C4 or C8 stationary phases are often preferred for larger proteins as they are less hydrophobic than C18, which can lead to better recovery.[21][30]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).[20]
-
Filter and degas all mobile phases.
-
-
Sample Preparation:
-
Quench the PEGylation reaction if necessary.
-
Dilute a small aliquot of the reaction mixture in Mobile Phase A.
-
-
Chromatographic Run:
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Inject the sample.
-
Elute the bound proteins using a linear gradient of increasing acetonitrile (Mobile Phase B). A typical gradient might be 10% to 70% B over 30-60 minutes.
-
Monitor the elution profile at 220 nm and 280 nm.
-
The unreacted, more hydrophobic protein will elute later than the more hydrophilic PEGylated species. Peaks corresponding to different degrees of PEGylation (mono-, di-, etc.) will typically be resolved.
-
Protocol 3: MALDI-TOF MS for Molecular Weight Confirmation
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry is used to determine the precise molecular weight of proteins and their conjugates.[24][31] It is highly effective for analyzing the heterogeneity of PEGylation products.[17][25]
-
Sample Preparation:
-
If using fractions collected from HPLC, they may need to be desalted or concentrated. ZipTips or dialysis can be used for buffer exchange.
-
The final sample should be in a volatile buffer or water.
-
-
Matrix Preparation:
-
Prepare a saturated solution of a suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent mixture like 50:50 acetonitrile:water with 0.1% TFA.[25]
-
-
Spotting the Target Plate:
-
Mix the protein sample with the matrix solution (e.g., 1:1 ratio) directly on the MALDI target plate.
-
Allow the mixture to air-dry completely (the "dried droplet" method). This co-crystallizes the sample within the matrix.
-
-
Data Acquisition:
-
Data Analysis:
-
Analyze the resulting spectrum to determine the molecular weights of the different species.
-
The mass of the unreacted protein should be observed, along with a distribution of peaks corresponding to the protein plus one, two, or more PEG chains. The mass difference between peaks should correspond to the mass of a single PEG polymer.
-
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fast and high-resolution fractionation of positional isomers of a PEGylated protein using membrane chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creativepegworks.com [creativepegworks.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. espace.inrs.ca [espace.inrs.ca]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
- 18. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 19. wyatt.com [wyatt.com]
- 20. hplc.eu [hplc.eu]
- 21. High-Efficiency Protein Purification by HPLC | Phenomenex [phenomenex.com]
- 22. cellmosaic.com [cellmosaic.com]
- 23. HPLC Method for Protein Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 24. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 27. Characterization of Proteins by Size-Exclusion Chromatography Coupled to Multi-Angle Light Scattering (SEC-MALS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 29. americanlaboratory.com [americanlaboratory.com]
- 30. elementlabsolutions.com [elementlabsolutions.com]
- 31. covalx.com [covalx.com]
How to improve the yield of PROTAC synthesis with Boc-PEG5-methyl ester
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice, experimental protocols, and key data to help you improve the yield and efficiency of your PROTAC (Proteolysis Targeting Chimera) synthesis when using Boc-PEG5-methyl ester as a linker component.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during PROTAC synthesis in a question-and-answer format.
Question 1: My initial amide coupling reaction has a very low yield. What are the most common causes and how can I fix it?
Answer: Low yield in the first amide coupling step is a frequent issue. Several factors could be responsible:
-
Inactive Coupling Reagent: Coupling reagents like HATU, HBTU, and EDC can degrade with exposure to moisture. Always use fresh, high-quality reagents stored in a desiccator.
-
Insufficient Base: If your amine starting material is a salt (e.g., HCl or TFA salt), you must add a sufficient amount of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (B128534) (TEA) to neutralize the salt and deprotonate the amine for the reaction. A common strategy is to use 2-3 equivalents of base.[1][2]
-
Poor Solvent Choice: While DMF is a common solvent, some challenging couplings show improved reaction rates and higher conversion in N-Methyl-2-pyrrolidone (NMP).[1]
-
Suboptimal Reaction Conditions: Ensure the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen) to prevent side reactions, especially if other sensitive functional groups are present.[1] Activation of the carboxylic acid should typically be done at 0 °C before adding the amine component.[1]
Question 2: How can I tell if the Boc deprotection step is complete, and what should I do if it's not working?
Answer: Incomplete Boc deprotection will halt your synthesis.
-
Monitoring the Reaction: The most reliable way to monitor the reaction is by using LC-MS (Liquid Chromatography-Mass Spectrometry). Look for the disappearance of your Boc-protected starting material and the appearance of a new peak corresponding to the mass of the deprotected amine.
-
Troubleshooting Incomplete Deprotection:
-
Acid Strength/Concentration: The standard condition is a mixture of Trifluoroacetic acid (TFA) in Dichloromethane (DCM), often ranging from a 20% to 50% solution.[3][4] If the reaction is slow, you can increase the concentration of TFA or extend the reaction time.
-
Alternative Acids: For sensitive substrates where TFA might cause degradation of other functional groups, 4M HCl in dioxane is a common and effective alternative.[5]
-
Reaction Time and Temperature: Most Boc deprotections are complete within 1-2 hours at room temperature.[3] If the reaction is sluggish, ensure your TFA or HCl solution is fresh and anhydrous.
-
Question 3: After a successful deprotection, the second amide coupling is inefficient. What should I check?
Answer: Issues with the second coupling often resemble those of the first, but with an added complication.
-
Residual Acid: After deprotection with TFA or HCl, residual acid will protonate your newly formed amine, rendering it unreactive. It is crucial to either thoroughly remove all volatiles under high vacuum or perform a basic wash/neutralization step before proceeding with the next coupling. Adding extra equivalents of base (e.g., 3-4 eq of DIPEA) in the subsequent coupling step is also a common strategy.
-
Re-evaluate Coupling Conditions: As with the first coupling, ensure your coupling reagents and solvents are of high quality. Consider using a more powerful coupling reagent if you are joining sterically hindered fragments (see data table below). COMU, for example, has shown high reactivity and is very soluble in a range of solvents.[6][7]
Question 4: My reaction appears complete by LC-MS, but the isolated yield after column chromatography is very low. Why is this happening?
Answer: This problem almost always points to purification issues.
-
High Polarity: The PEG linker makes the PROTAC molecule highly polar. These compounds can adhere strongly to normal-phase silica (B1680970) gel, leading to significant product loss, streaking, and poor separation.[1]
-
Purification Strategy:
-
Switch to Reverse-Phase HPLC: For polar PROTACs, purification by reverse-phase preparative HPLC is often the most effective method to achieve high purity and good recovery.[1]
-
Modified Normal-Phase: If you must use normal-phase chromatography, consider adding a small amount of a polar modifier like methanol (B129727) or a basic additive like triethylamine to the mobile phase to reduce tailing and improve recovery.
-
Visualized Workflows and Concepts
General PROTAC Synthesis Workflow
The following diagram illustrates a typical synthetic workflow for creating a PROTAC using a POI-Ligand-COOH, an E3-Ligand-NH2, and a Boc-PEG5-NH2 linker (derived from this compound after saponification and amidation).
Caption: A general workflow for PROTAC synthesis.
Troubleshooting Decision Tree for Low PROTAC Yield
Use this decision tree to diagnose and solve common causes of low yield in your PROTAC synthesis.
Caption: A decision tree for troubleshooting low PROTAC yield.
PROTAC Mechanism of Action
This diagram illustrates the catalytic cycle of a PROTAC, leading to targeted protein degradation.
Caption: The catalytic mechanism of PROTAC-induced protein degradation.
Key Data Summaries
Table 1: Comparison of Common Amide Coupling Reagents
Choosing the right coupling reagent is critical for maximizing yield. This table compares several popular options.
| Reagent | Common Name | Relative Efficiency & Speed | Key Considerations |
| HATU | Uronium Salt | Very High & Fast | Excellent for difficult couplings; can react with unprotected N-termini if used in large excess.[8][9] |
| HBTU | Uronium Salt | High | Slightly less reactive than HATU; a reliable and cost-effective choice for standard couplings.[10] |
| COMU | Uronium Salt | Very High & Fast | High solubility in various solvents; considered safer than HOBt-based reagents; excellent performance with only 1 eq. of base.[6][7][9] |
| EDC | Carbodiimide | Moderate | Water-soluble byproduct is easy to remove; often used with an additive like HOBt or Oxyma to reduce racemization and improve efficiency.[9][10] |
Experimental Protocols
Protocol 1: Two-Step PROTAC Synthesis
This protocol outlines a general procedure for synthesizing a PROTAC where a carboxylic acid on the POI ligand is coupled to an amine on the E3 ligand via the this compound linker.
Step 1: Saponification of this compound
-
Dissolution: Dissolve Boc-NH-PEG5-COOMe (1.0 eq) in a 3:1 mixture of THF and water.
-
Hydrolysis: Add Lithium Hydroxide (LiOH) (1.5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Once complete, acidify the mixture to pH ~3 with 1N HCl. Extract the product with ethyl acetate (B1210297) (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield Boc-NH-PEG5-COOH.
Step 2: First Amide Coupling (Attaching E3 Ligase Ligand)
-
Activation: Dissolve Boc-NH-PEG5-COOH (1.1 eq) in anhydrous DMF under an Argon atmosphere. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at 0 °C for 15 minutes.
-
Coupling: Add the E3-Ligand-NH2 (1.0 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by LC-MS.
-
Workup: Dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.
Step 3: Boc Deprotection
-
Dissolution: Dissolve the Boc-protected intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.[3]
-
Reaction: Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.
-
Removal of Acid: Upon completion, concentrate the mixture under reduced pressure. For complete removal of residual TFA, co-evaporate with toluene (B28343) (3x). Place the residue under high vacuum for at least 1 hour. The product is often obtained as a TFA salt.
Step 4: Second Amide Coupling (Attaching POI Ligand)
-
Activation: In a separate flask, dissolve the POI-Ligand-COOH (1.0 eq) in anhydrous DMF under Argon. Add HATU (1.2 eq).
-
Coupling: Add a solution of the deprotected intermediate TFA salt (1.1 eq) in DMF, followed by DIPEA (4.0 eq to neutralize the TFA salt and drive the reaction).
-
Reaction: Stir at room temperature for 4-12 hours, monitoring by LC-MS.
-
Purification: Upon completion, purify the crude product directly using reverse-phase preparative HPLC to obtain the final, high-purity PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bachem.com [bachem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. peptide.com [peptide.com]
- 10. jpt.com [jpt.com]
Technical Support Center: Overcoming Solubility Challenges with Boc-PEGylated Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Boc-PEGylated conjugates.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc-PEGylated conjugate poorly soluble?
A1: The solubility of a Boc-PEGylated conjugate is a complex interplay of the properties of the attached molecule (peptide, protein, or small molecule), the Boc protecting group, and the polyethylene (B3416737) glycol (PEG) chain.[1]
-
Boc Group: The tert-butyloxycarbonyl (Boc) group is bulky and nonpolar, which can increase solubility in lipophilic organic solvents.[1]
-
PEG Chain: The PEG chain is hydrophilic and flexible, significantly enhancing solubility in aqueous solutions and a wide range of polar organic solvents.[1][2]
-
Conjugated Molecule: The intrinsic properties of the conjugated molecule remain a major determinant of the overall solubility. A highly hydrophobic molecule may still exhibit poor aqueous solubility despite PEGylation.
Q2: How does the length of the PEG chain affect the solubility of the conjugate?
A2: Generally, a longer PEG chain leads to increased hydrophilicity and a larger hydrodynamic volume, which can improve the solubility and reduce aggregation of the conjugate.[3][4] However, the effect of PEG molecular weight on solubility can be complex. While longer PEG chains (e.g., 20 kDa) have been shown to prevent protein precipitation by rendering aggregates soluble, even shorter chains (e.g., 5 kDa) can significantly improve stability against aggregation compared to the unconjugated protein.[3] For some proteins, PEGylation may not significantly alter the protein's stability against denaturation but can substantially decrease the propensity to aggregate upon heat treatment.[4]
Q3: In which solvents are Boc-PEGylated conjugates typically soluble?
A3: Due to their amphiphilic nature, Boc-PEGylated conjugates are often soluble in a variety of solvents. The hydrophilic PEG component enhances solubility in aqueous buffers and polar aprotic solvents, while the lipophilic Boc group contributes to solubility in organic solvents.[1][5] Common solvents that effectively dissolve Boc-PEGylated compounds include water, dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[6][7]
Q4: Can PEGylation always guarantee improved solubility?
A4: While PEGylation is a powerful and widely used technique to enhance the solubility and stability of biomolecules, it is not a universal solution.[8][9] The final solubility of the conjugate depends on several factors, including the properties of the parent molecule, the degree of PEGylation, the length and architecture of the PEG chain, and the overall formulation conditions.[9] In some cases, improper PEGylation can lead to aggregation.[10]
Troubleshooting Guides
Problem 1: Poor solubility of the final Boc-PEGylated conjugate.
Possible Causes:
-
Insufficient PEGylation: The degree of PEGylation may not be sufficient to overcome the insolubility of the parent molecule.
-
High Hydrophobicity of the Conjugate: The conjugated molecule itself is highly hydrophobic.
-
Aggregation: The conjugate has formed soluble or insoluble aggregates.[3]
-
Incorrect Solvent: The chosen solvent is not appropriate for the specific conjugate.
Solutions:
-
Optimize PEGylation Strategy:
-
Increase the molar excess of the PEGylating reagent during conjugation.
-
Consider using a longer PEG chain or a branched PEG architecture to increase the hydrophilic shielding.[11]
-
-
Solvent Screening:
-
Test the solubility of a small amount of the conjugate in a range of solvents, including water, PBS, DMSO, DMF, and DCM.
-
For highly hydrophobic conjugates, consider using a co-solvent system (e.g., a mixture of water and an organic solvent).
-
-
Address Aggregation:
-
Refer to the "Protocol for Solubilizing Aggregated Boc-PEGylated Conjugates" below.
-
Problem 2: Precipitation or aggregation observed during the PEGylation reaction or purification.
Possible Causes:
-
High Protein Concentration: Working at high protein concentrations increases the likelihood of intermolecular interactions and aggregation.[10]
-
Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may be destabilizing the protein or conjugate.[10]
-
Intermolecular Cross-linking: If using a bifunctional PEG reagent, it can link multiple protein molecules together, leading to aggregation.[10]
Solutions:
-
Optimize Reaction Conditions:
-
Work at a lower protein concentration.
-
Adjust the pH of the reaction buffer to a value where the protein is most stable.
-
Perform the reaction at a lower temperature (e.g., 4°C) to slow down potential aggregation processes.[10]
-
-
Use Stabilizing Excipients:
-
Add stabilizing agents such as sugars (sucrose, trehalose), polyols (glycerol), or certain amino acids (arginine, glycine) to the reaction buffer to suppress aggregation.[10]
-
-
Control Reagent Addition:
-
Add the PEGylating reagent slowly or in a stepwise manner to the protein solution to minimize localized high concentrations that can promote aggregation.[10]
-
Data Presentation
Table 1: Solubility of Boc-PEG-Amine Derivatives in Common Solvents
| Compound | Molecular Weight ( g/mol ) | Water | DMSO | DCM | DMF |
| t-Boc-N-amido-PEG8-amine[7] | 512.6 | Soluble | Soluble | Soluble | Soluble |
| Boc-N-amido-PEG12-amine[6] | 688.9 | Soluble | Soluble | Soluble | Soluble |
Table 2: Inferred Solubility of a Boc-PEGylated PROTAC Linker Based on Structurally Similar Analogs[1]
| Solvent Classification | Solvent | Analogous Compound | Inferred Solubility |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | t-Boc-N-amido-dPEG®₁₁-amine | Soluble |
| Dimethylacetamide (DMAC) | t-Boc-N-amido-dPEG®₁₁-amine | Soluble | |
| Acetonitrile (ACN) | t-Boc-N-amido-dPEG®₁₁-amine | Soluble | |
| Chlorinated | Methylene Chloride (DCM) | t-Boc-N-amido-dPEG®₁₁-amine | Soluble |
| Aqueous | Water | t-Boc-N-amido-dPEG®₁₁-amine | Soluble |
Table 3: Impact of PEGylation on Protein Aggregation (Case Study: GCSF)[3]
| Protein | PEG Molecular Weight | Observation |
| GCSF | N/A | Forms insoluble precipitate |
| 5kPEG-GCSF | 5 kDa | Forms soluble aggregates, avoids precipitation |
| 20kPEG-GCSF | 20 kDa | Forms soluble aggregates, avoids precipitation |
Experimental Protocols
Protocol 1: General Method for Solubilizing Aggregated PEGylated Proteins
This protocol provides a general workflow for solubilizing protein aggregates. The optimal conditions, particularly the choice and concentration of the denaturant and the refolding buffer composition, should be optimized for each specific conjugate.
-
Solubilization of Aggregates:
-
Pellet the aggregated protein by centrifugation.
-
Resuspend the pellet in a solubilization buffer containing a strong denaturant (e.g., 6 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea) and a reducing agent (e.g., 10-100 mM DTT or β-mercaptoethanol) if disulfide bonds may be involved in aggregation.
-
Incubate at room temperature with gentle agitation until the pellet is fully dissolved.
-
-
Refolding of the Solubilized Protein:
-
Rapid Dilution: Rapidly dilute the solubilized protein solution 10- to 100-fold into a refolding buffer. The refolding buffer should be at a pH where the protein is stable and may contain additives to suppress aggregation, such as L-arginine (0.4-1 M), sugars (e.g., sucrose), or low concentrations of non-ionic detergents.
-
Dialysis: Alternatively, gradually remove the denaturant by stepwise dialysis against buffers with decreasing concentrations of the denaturant.[12]
-
Incubate the refolding solution at a low temperature (e.g., 4°C) for several hours to overnight to allow for proper refolding.
-
-
Purification and Characterization:
-
Purify the refolded, soluble protein using size-exclusion chromatography (SEC) to separate the correctly folded monomer from any remaining aggregates.[10]
-
Characterize the purified protein for its identity, purity, and biological activity to confirm successful refolding.
-
Protocol 2: Characterization of Protein Aggregation
Several biophysical techniques can be used to detect and quantify protein aggregation.[10][13]
-
Size-Exclusion Chromatography (SEC):
-
SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric form of the conjugate.[10] This method can be used to quantify the percentage of aggregates.
-
-
Dynamic Light Scattering (DLS):
-
DLS measures the size distribution of particles in a solution. It is a sensitive technique for detecting the presence of a small population of large aggregates.[10]
-
-
SDS-PAGE (non-reducing):
-
Under non-reducing conditions, covalently linked aggregates will appear as higher molecular weight bands on the gel.[10]
-
Mandatory Visualizations
Caption: Workflow for solubilizing aggregated Boc-PEGylated conjugates.
Caption: Decision tree for troubleshooting solubility and aggregation.
References
- 1. Protein Aggregation Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for characterization of protein aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for the Characterization of Protein Aggregates | Springer Nature Experiments [experiments.springernature.com]
- 8. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creativepegworks.com [creativepegworks.com]
- 10. benchchem.com [benchchem.com]
- 11. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Refolding Technologies for Antibody Fragments | MDPI [mdpi.com]
- 13. Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stability of Boc-PEG5-methyl ester: A Technical Support Guide
For Immediate Release
A comprehensive technical support center has been launched to assist researchers, scientists, and drug development professionals in understanding and managing the stability of Boc-PEG5-methyl ester under various storage and experimental conditions. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative stability data to ensure the integrity of this critical reagent in research and development.
This compound is a bifunctional linker widely used in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). Its stability is paramount to achieving reliable and reproducible experimental outcomes. This guide addresses common challenges and questions regarding its storage and handling.
Recommended Storage Conditions
To maintain the integrity and purity of this compound, specific storage conditions are recommended. Data from suppliers indicates a shelf life of over two years when stored properly.
| Storage Duration | Temperature | Conditions |
| Short-term (days to weeks) | 0 - 4 °C | Dry, dark environment |
| Long-term (months to years) | -20 °C | Dry, dark environment |
It is also noted that the compound is stable for a few weeks at ambient temperature, which is relevant for shipping and routine handling.[1]
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments with this compound.
FAQs: Stability and Degradation
Q1: What are the primary degradation pathways for this compound?
A1: The degradation of this compound can occur at three main points in its structure: the Boc-protecting group, the methyl ester, and the PEG backbone.
-
Boc Group: The tert-butyloxycarbonyl (Boc) group is highly sensitive to acidic conditions and will be cleaved to release a free amine. It is, however, stable under basic and nucleophilic conditions.[2][3][]
-
Methyl Ester: The methyl ester is susceptible to hydrolysis, particularly under strong basic conditions, which will yield a carboxylic acid.
-
PEG Backbone: The polyethylene (B3416737) glycol (PEG) chain can undergo oxidative degradation, especially in the presence of oxygen and transition metal ions.[5][6][7] This process can be accelerated by exposure to heat and light, leading to chain scission.[1][5][8]
Q2: I am observing incomplete Boc deprotection in my reaction. What could be the cause?
A2: Incomplete Boc deprotection can be due to several factors:
-
Insufficient Acid Strength or Concentration: Ensure that the acidic reagent (e.g., trifluoroacetic acid - TFA) is of sufficient concentration and strength to drive the reaction to completion.
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. If the reaction time is too short or the temperature is too low, the reaction may not go to completion.
-
Solvent Issues: The choice of solvent is crucial. It must be able to dissolve both the this compound and the acid. Dichloromethane (DCM) is a commonly used solvent for this purpose.
Q3: I am seeing unexpected side products after my conjugation reaction. What might be happening?
A3: The formation of side products can often be attributed to the degradation of the linker under the reaction conditions.
-
Acidic Conditions: If your reaction involves an acidic step, you may be prematurely cleaving the Boc group.
-
Basic Conditions: If your reaction is performed at a high pH, you may be hydrolyzing the methyl ester.
-
Oxidative Stress: The presence of oxidizing agents or exposure to air for prolonged periods, especially at elevated temperatures, can lead to the degradation of the PEG chain.
Q4: How does light exposure affect the stability of this compound?
A4: Exposure to UV light can promote the photodegradation of the PEG chain, leading to the formation of smaller oligomers and other degradation products.[1][2][8][9] It is recommended to store the compound in the dark and to protect reaction mixtures from direct light, especially during long incubation periods.
Logical Flow for Troubleshooting Stability Issues
Caption: Troubleshooting workflow for stability issues with this compound.
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a general method for conducting a forced degradation study to evaluate the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
Buffers of various pH (e.g., pH 4, 7, 9)
-
Solvents (e.g., water, DMSO, acetonitrile)
-
Hydrogen peroxide (for oxidative stress)
-
UV lamp (for photostability)
-
Heating block or incubator
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV, MS, or CAD)
2. Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in the desired solvents.
-
Stress Conditions:
-
pH Stability: Incubate aliquots of the stock solution in buffers of different pH at a controlled temperature.
-
Thermal Stability: Incubate aliquots at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
Oxidative Stability: Add a low concentration of hydrogen peroxide to an aliquot and incubate.
-
Photostability: Expose an aliquot to a controlled UV light source.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Analyze the samples by HPLC to quantify the amount of remaining intact this compound and to identify any degradation products.
3. Data Analysis:
-
Plot the percentage of intact this compound as a function of time for each condition.
-
Identify and, if possible, characterize the major degradation products.
Experimental Workflow for Stability Testing
Caption: General workflow for conducting a stability study of this compound.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Controlled two-photon photodegradation of PEG hydrogels to study and manipulate subcellular interactions on soft materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Removing residual TFA from a deprotected PEG linker
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of residual trifluoroacetic acid (TFA) from deprotected Polyethylene Glycol (PEG) linkers and PEGylated peptides.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove residual trifluoroacetic acid (TFA)?
Trifluoroacetic acid is a strong acid commonly used during the cleavage step of solid-phase peptide synthesis and as an ion-pairing agent in reverse-phase HPLC purification.[1][2] However, residual TFA counter-ions can be problematic for several reasons:
-
Cellular Toxicity: TFA can be toxic to cells, potentially affecting the results of in vitro and in vivo biological assays.[1][3]
-
Alteration of Product Conformation: The presence of TFA salts can alter the secondary structure of peptides.[2]
-
Inaccurate Quantification: Bound TFA salts can alter the apparent mass of a product, leading to inaccuracies when quantifying by weight.[1][4]
-
Interference with Assays: TFA can interfere with certain analytical techniques and affect the pH of experimental solutions.[5][6]
Q2: What are the most common methods for removing or exchanging TFA counter-ions?
Several methods are widely used, and the best choice depends on factors like the properties of your PEGylated compound (e.g., solubility, stability), the required final purity, and the scale of your experiment.[7] The primary strategies include:
-
Lyophilization with Acid Exchange: This involves dissolving the compound in a dilute solution of a more biocompatible acid, such as hydrochloric acid (HCl) or acetic acid, followed by freeze-drying. This process is typically repeated several times.[2][8][9]
-
Ion-Exchange Chromatography (IEX): The compound is passed through an anion-exchange resin that captures the trifluoroacetate (B77799) ions, allowing the product to be eluted with a different counter-ion like acetate (B1210297) or chloride.[8][10][11]
-
Reverse-Phase HPLC (RP-HPLC): The purified compound can be re-loaded onto an RP-HPLC column and eluted using a mobile phase containing a biocompatible acid like acetic or formic acid instead of TFA.[11][12]
-
Precipitation and Washing: Repeatedly precipitating the PEG linker product in cold diethyl ether and washing the resulting pellet can effectively remove free TFA and other impurities.[8][13][14]
Q3: How can I determine the amount of residual TFA in my sample?
Several analytical techniques can be used to quantify residual TFA. Common methods include ion chromatography (IC), 19F-NMR spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), and HPLC coupled to an evaporative light-scattering detector (ELSD).[8][9][15][16]
Troubleshooting Guide
Q4: I have performed multiple lyophilization cycles with HCl, but I still detect TFA in my sample. What should I do?
This is a common issue, as TFA can be stubbornly bound to positively charged residues.[7] Here are a few troubleshooting steps:
-
Increase the Number of Cycles: Some compounds may require additional lyophilization cycles (e.g., 3 to 5 cycles) to effectively reduce the TFA to acceptable levels.[2][17]
-
Optimize HCl Concentration: While concentrations from 2 mM to 100 mM have been reported, studies suggest that 10 mM HCl is an optimal concentration for the exchange.[3][9] Using a concentration that is too low may result in an incomplete exchange.[2]
-
Consider an Alternative Method: If repeated lyophilization is ineffective, a more rigorous method like ion-exchange chromatography may be necessary to achieve the desired level of purity.[6]
Q5: My PEGylated product is precipitating out of solution during the HCl exchange process. How can I prevent this?
Precipitation can lead to significant sample loss if not handled correctly.[7]
-
Lower the Product Concentration: Dissolving the compound at a lower concentration (e.g., 1 mg/mL) can help maintain its solubility throughout the process.[3][7]
-
Use a Different Buffer System: If water or dilute HCl causes precipitation, consider using a different buffer system. A phosphate (B84403) buffer (e.g., 50 mM phosphate, 100 mM NaCl) can sometimes be used as an alternative solvent for the exchange process.[2]
Q6: The yield of my product is very low after the TFA removal procedure. What are the potential causes?
Peptide and PEG-linker loss during post-purification processing is a known issue.[1][7] Several factors can contribute to low yield:
-
Inherent Method Losses: Salt exchange procedures can result in a 20-30% loss of material due to the additional handling and purification steps.[3] Methods like ion-exchange chromatography may have inherent losses from irreversible binding to the resin or incomplete elution.[7]
-
Handling Losses: Be mindful of losses during transfers between tubes and during lyophilization. Ensure all material is fully dissolved and transferred at each step.[7]
-
Precipitation: As mentioned previously, product precipitation can lead to significant loss if the precipitated material is not fully recovered and redissolved.[7]
Quantitative Data Comparison
The efficiency of TFA removal can vary significantly between different methods. The following table summarizes the typical reduction in TFA content that can be achieved with various techniques.
| Method | Starting TFA:Product Molar Ratio | TFA:Product Molar Ratio After Treatment |
| Lyophilization with 2-10 mM HCl (3 cycles) | >1 | <0.05 |
| Ion-Exchange Chromatography (Strong Anion Exchange) | >1 | <0.01 |
| Solid-Phase Extraction (SPE) | >1 | <0.1 |
| RP-HPLC with Acetic Acid Mobile Phase | >1 | <0.05 |
Note: The efficiency of TFA removal can be dependent on the specific PEG linker and its sequence. The values presented are typical but may vary.[7]
Experimental Protocols
Protocol 1: TFA/HCl Salt Exchange via Lyophilization
This protocol describes the replacement of TFA counter-ions with chloride ions through repeated freeze-drying cycles.[2][3][9]
-
Dissolution: Dissolve the TFA salt of the PEGylated product in a 10 mM HCl solution. A typical concentration is 1 mg of product per 1 mL of solvent.[3][9]
-
Incubation: Let the solution stand at room temperature for at least one minute.[2]
-
Freezing: Flash-freeze the solution, preferably in liquid nitrogen, ensuring a large surface area for efficient sublimation.[3]
-
Lyophilization: Lyophilize the frozen solution overnight until all liquid is removed.
-
Repetition: Re-dissolve the lyophilized powder in a fresh 10 mM HCl solution and repeat the freezing and lyophilization steps at least two more times to ensure complete exchange.[2]
-
Final Reconstitution: After the final lyophilization cycle, reconstitute the product in the desired buffer for your experiment.
Protocol 2: TFA/Acetate Salt Exchange via Ion-Exchange Chromatography
This method uses a strong anion exchange resin to replace TFA with acetate.[8][17]
-
Resin Preparation: Prepare a small column with a strong anion exchange resin. Ensure a 10- to 50-fold excess of anion binding sites in the column relative to the amount of TFA in the sample.[8][17]
-
Column Activation: Elute the column with a 1 M solution of sodium acetate.
-
Washing: Wash the column thoroughly with distilled water to remove any excess sodium acetate.[17]
-
Sample Loading: Dissolve the PEGylated product in distilled water and apply it to the prepared column.
-
Elution and Collection: Elute the column with distilled water. The product, now in its acetate salt form, will elute while the trifluoroacetate ions remain bound to the resin. Collect the fractions containing the product.[8]
-
Lyophilization: Combine the product-containing fractions and lyophilize to obtain the final product as a dry powder.
Visualizations
References
- 1. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 2. lifetein.com [lifetein.com]
- 3. lifetein.com [lifetein.com]
- 4. Residual TFA Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-works.com [bio-works.com]
- 11. researchgate.net [researchgate.net]
- 12. how to remove residual TFA from peptides after HPLC - Chromatography Forum [chromforum.org]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. peptide.com [peptide.com]
Validation & Comparative
A Head-to-Head Comparison: Boc-PEG5-methyl ester vs. Fmoc-PEG5-acid in Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of peptides, conjugates, and complex biomolecules, the choice of linker is a critical determinant of experimental success. The selection of a suitable linker with appropriate protecting groups and reactive termini dictates the overall synthetic strategy, influencing yield, purity, and the range of compatible reaction conditions. This guide provides an in-depth, objective comparison of two commonly utilized polyethylene (B3416737) glycol (PEG) linkers: Boc-PEG5-methyl ester and Fmoc-PEG5-acid.
Unveiling the Competitors: Chemical Structures and Properties
This compound and Fmoc-PEG5-acid are both heterobifunctional PEG linkers, featuring a five-unit PEG chain that imparts hydrophilicity, which can enhance the solubility of the resulting conjugates.[1][2] The key distinction lies in their orthogonal protecting groups and terminal functionalities, which necessitate different synthetic approaches.
This compound is characterized by a tert-butyloxycarbonyl (Boc) protected amine and a methyl ester at the other terminus.[3] The Boc group is labile under acidic conditions, making this linker suitable for synthetic strategies where acid-mediated deprotection is desired.[4] This linker is frequently employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5]
Fmoc-PEG5-acid possesses a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid.[2] The Fmoc group is removed under basic conditions, rendering it a cornerstone of solid-phase peptide synthesis (SPPS).[6][7] The free carboxylic acid is readily available for coupling reactions with amines.
A summary of their chemical properties is presented in the table below.
| Property | This compound | Fmoc-PEG5-acid |
| Molecular Formula | C19H36O9[3] | C28H37NO9[2] |
| Molecular Weight | 408.49 g/mol [3] | 531.60 g/mol [2] |
| Amine Protecting Group | Boc (tert-butyloxycarbonyl)[3] | Fmoc (9-fluorenylmethyloxycarbonyl)[2] |
| Terminal Functional Group | Methyl Ester[3] | Carboxylic Acid[2] |
| Deprotection Condition | Acidic (e.g., TFA)[4] | Basic (e.g., Piperidine)[6] |
| Primary Application | PROTAC synthesis, Bioconjugation[5] | Solid-Phase Peptide Synthesis (SPPS), Bioconjugation[6][7] |
Synthetic Utility: A Comparative Analysis
The choice between this compound and Fmoc-PEG5-acid fundamentally alters the synthetic workflow. The orthogonal nature of their protecting groups is a key consideration in planning a multi-step synthesis.
This compound: The Boc protecting group is stable to basic and nucleophilic conditions, offering an advantage when subsequent reaction steps require such environments.[1] However, its removal requires strong acids like trifluoroacetic acid (TFA), which can be harsh on sensitive substrates.[1] The terminal methyl ester is not directly reactive with amines and typically requires hydrolysis to the corresponding carboxylic acid prior to amide bond formation, adding an extra step to the synthesis.
Fmoc-PEG5-acid: The Fmoc group is stable to acidic conditions, making it compatible with acid-labile resins and protecting groups in SPPS.[] Deprotection is achieved with mild bases like piperidine (B6355638), which is generally well-tolerated by many functional groups.[9] However, basic conditions can lead to side reactions such as aspartimide formation or racemization, especially in sensitive peptide sequences.[9] The terminal carboxylic acid is primed for direct coupling with amines using standard coupling reagents like HATU or HBTU.[6]
Experimental Protocols
Detailed and optimized experimental protocols are crucial for reproducible results. Below are representative protocols for the deprotection of the amine and subsequent coupling for each linker.
This compound: Deprotection and Hydrolysis
Boc Deprotection:
-
Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (B109758) (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[10]
-
Stir the reaction at room temperature and monitor for completion (typically 30-60 minutes) by TLC or LC-MS.[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporation with toluene (B28343) can aid in the removal of residual TFA.[10]
-
The resulting TFA salt of the deprotected amine can often be used directly or neutralized with a non-nucleophilic base like diisopropylethylamine (DIPEA).[1]
Methyl Ester Hydrolysis (for subsequent amide coupling):
-
Dissolve the this compound in a mixture of methanol (B129727) and water.
-
Add a base such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH).
-
Stir the reaction at room temperature and monitor for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, acidify the reaction mixture with a mild acid (e.g., citric acid or HCl) to protonate the carboxylic acid.
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate to yield Boc-PEG5-acid.
Fmoc-PEG5-acid: Deprotection and Coupling
Fmoc Deprotection:
-
Swell the Fmoc-protected PEG-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.[9]
-
Treat the resin with a solution of 20% (v/v) piperidine in DMF.[11]
-
Agitate the mixture at room temperature for 5-10 minutes.[9]
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.[9]
-
Wash the resin extensively with DMF to remove the deprotection reagents.[11]
Amide Coupling:
-
Swell the deprotected amino-PEG-resin in DMF.
-
In a separate vessel, pre-activate the carboxylic acid of the incoming molecule (e.g., an Fmoc-protected amino acid) with a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA) in DMF.
-
Add the activated acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours, or until a negative Kaiser test indicates complete coupling.
-
Wash the resin with DMF to remove excess reagents and byproducts.
Visualizing the Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate the distinct synthetic pathways for utilizing this compound and Fmoc-PEG5-acid.
Caption: Synthetic workflow for this compound.
Caption: Synthetic workflow for Fmoc-PEG5-acid.
Conclusion
The selection between this compound and Fmoc-PEG5-acid is contingent upon the overarching synthetic strategy.
Choose this compound when:
-
The synthetic route involves base-sensitive functional groups.
-
Acidic deprotection is compatible with the substrate.
-
An additional hydrolysis step for the methyl ester is acceptable.
Choose Fmoc-PEG5-acid when:
-
The synthesis involves acid-sensitive functionalities or resins (as in standard SPPS).
-
Mild basic deprotection is preferred.
-
Direct coupling of the carboxylic acid is desired for efficiency.
By carefully considering the chemical properties, deprotection and coupling conditions, and potential for side reactions, researchers can make an informed decision to optimize their synthetic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. medkoo.com [medkoo.com]
- 4. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fmoc-N-amido-PEG5-acid, 882847-32-7 | BroadPharm [broadpharm.com]
- 7. Fmoc-NH-PEG5-COOH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
The Pivotal Role of the Linker in PROTAC Efficacy: A Comparative Analysis of Boc-PEG5-methyl ester and Other Linker Architectures
For researchers, scientists, and drug development professionals navigating the intricate landscape of targeted protein degradation, the selection of a suitable linker is a critical determinant of success for a Proteolysis Targeting Chimera (PROTAC). This guide provides an objective comparison of Boc-PEG5-methyl ester, a commonly utilized polyethylene (B3416737) glycol (PEG)-based linker, with other prominent linker classes, supported by experimental data and detailed methodologies.
PROTACs are heterobifunctional molecules that hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1] This is achieved by simultaneously binding a target protein and an E3 ubiquitin ligase, forming a ternary complex that facilitates the ubiquitination and subsequent degradation of the target protein.[2] The linker, which connects the target-binding and E3 ligase-recruiting moieties, is far more than a passive spacer; it critically influences the formation and stability of this ternary complex, thereby dictating the potency and efficacy of the degrader.[3][4]
Comparative Analysis of PROTAC Linker Performance
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum percentage of target protein degradation (Dmax).[1] While direct head-to-head comparisons of a wide array of linkers for the same target and E3 ligase are not always available in the literature, we can compile representative data from various studies to illustrate the impact of different linker architectures.
It is crucial to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions. [1][3]
Quantitative Comparison of Linker Performance
| Linker Class | Representative Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) |
| PEG-based | PEG of varying lengths | Estrogen Receptor α (ERα) | VHL | 1 - >10,000 | ~50 - >95 |
| Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | 1 - 40 | >85 | ||
| Alkyl/Ether | 16-atom alkyl chain | Estrogen Receptor α (ERα) | VHL | ~5000 | ~75 |
| Alkyl/Ether Chains | Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | 1 - 40 | >85 | |
| Rigid | Piperidine/benzene based | Not Specified | Not Specified | Potent activity reported | High degradation reported |
Data compiled from multiple sources.[1][3][4] The performance of this compound would be expected to fall within the range observed for other PEG-based linkers, with its specific efficacy being dependent on the target and E3 ligase combination.
The Role of PEG Linkers: The Case for this compound
Polyethylene glycol (PEG) linkers, such as this compound, are frequently employed in PROTAC design due to their favorable physicochemical properties. The Boc (tert-butoxycarbonyl) and methyl ester groups provide convenient handles for synthetic elaboration, allowing for the covalent attachment of the target-binding and E3 ligase-recruiting ligands.
The PEG chain itself offers several advantages:
-
Solubility: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the PROTAC molecule, which is often a challenge for these large, complex structures.
-
Flexibility: The flexibility of the PEG linker allows the PROTAC to adopt multiple conformations, which can be crucial for facilitating the optimal orientation of the target protein and the E3 ligase within the ternary complex.
-
Length Optimization: PEG linkers can be readily synthesized in various lengths, allowing for empirical optimization of the distance between the two ends of the PROTAC to achieve the most stable and productive ternary complex. Studies have shown that both excessively short and long linkers can be detrimental to degradation efficiency.[4]
Signaling Pathway and Experimental Workflow
To understand the context of PROTAC action and evaluation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for evaluating PROTAC efficacy.
Experimental Protocols
Western Blot for Target Protein Degradation
This is a standard and widely used method to quantify the degradation of a target protein following PROTAC treatment.[3]
1. Cell Culture and Treatment:
-
Plate cells (e.g., a relevant cancer cell line) in appropriate culture dishes and allow them to adhere and grow to 70-80% confluency.
-
Prepare a dilution series of the PROTAC compound in cell culture medium. It is crucial to include a vehicle control (e.g., DMSO) at the same final concentration as the highest PROTAC concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC.
-
Incubate the cells for a predetermined period (e.g., 18-24 hours) to allow for protein degradation.
2. Cell Lysis:
-
After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each dish.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.
3. Protein Quantification:
-
Determine the total protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay. This is essential for ensuring equal protein loading in the subsequent steps.
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
5. Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein of interest.
-
Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used to ensure equal protein loading across all lanes.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the intensity of the protein bands corresponding to the target protein and the loading control.
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Plot the normalized protein levels against the PROTAC concentration to generate a dose-response curve. From this curve, the DC50 and Dmax values can be calculated.[5][6]
Conclusion
The choice of linker is a critical parameter in the design of effective PROTACs. While a "one-size-fits-all" solution does not exist, PEG-based linkers like this compound offer a versatile and synthetically accessible platform for PROTAC development. Their inherent flexibility and hydrophilicity can contribute to favorable pharmacokinetic properties and potent degradation activity. However, the optimal linker length and composition must be empirically determined for each specific target and E3 ligase pair through systematic evaluation using robust experimental protocols such as Western blotting. As our understanding of the "linkerology" of PROTACs continues to evolve, the rational design of linkers will undoubtedly play an increasingly important role in the development of next-generation targeted protein degraders.
References
The Length of the Leash: How PEG Linker Length Dictates PROTAC Efficacy
For researchers, scientists, and drug development professionals, the design of a Proteolysis Targeting Chimera (PROTAC) is a delicate balancing act. These heterobifunctional molecules, which hijack the cell's ubiquitin-proteasome system to degrade specific proteins, are composed of a warhead that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a crucial linker connecting the two. Among the various linker types, polyethylene (B3416737) glycol (PEG) has gained prominence due to its favorable physicochemical properties. This guide provides an objective comparison of how PEG linker length impacts PROTAC efficacy, supported by experimental data, detailed protocols, and visualizations to inform rational PROTAC design.
The linker is not merely a passive spacer; its length is a critical determinant of the efficacy of a PROTAC.[1] An optimal linker length is essential for the formation of a stable and productive ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase.[2][3] A linker that is too short can lead to steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[2][4] Conversely, a linker that is too long may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, resulting in an unstable ternary complex.[2][4] This can also lead to a decrease in potency due to a higher entropic penalty upon binding.[3]
Quantitative Comparison of PROTAC Efficacy with Varying PEG Linker Lengths
The efficacy of a PROTAC is typically measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize experimental data on the effect of PEG linker length on the degradation of several key protein targets.
Table 1: Comparative Efficacy of ERα-Targeting PROTACs with Different Linker Lengths [5]
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
Data from a study by Cyrus et al. reveals that a 16-atom linker provided the optimal length for Estrogen Receptor α (ERα) degradation and cell growth inhibition in MCF7 breast cancer cells.[5]
Table 2: Degradation Potency of TBK1-Targeting PROTACs [5][6]
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
For TANK-binding kinase 1 (TBK1), a 21-atom linker demonstrated the highest potency, while linkers shorter than 12 atoms were inactive.[5][6]
Table 3: Degradation Efficiency of CDK9 Degraders with Different Linker Lengths [7]
| Compound | Linker Length (methylene groups) | DC50 (nM) in TC-71 cells |
| 12 | 5 | 1.5 |
| 13 | 6 | 2.0 |
| 14 | 7 | 3.5 |
| 15 | 8 | 2.3 |
A series of Cyclin-dependent kinase 9 (CDK9) degraders with varying linker lengths showed that compounds with 5 to 8 methylene (B1212753) groups all possessed low nanomolar potency, with the 6-methylene group linker showing excellent activity.[7]
Table 4: Degradation Potency of BRD4-Targeting PROTACs with Different Linkers [8]
| Compound | Linker Composition | DC50 |
| ARV-825 | PEG linker | < 1 nM in BL cell lines |
| ARV-771 | Varied chemical linkers | < 1 nM in CRPC cells |
| 25 | PEG linker | - |
| 26 | PEG linker | - |
| 43 | Acrylamide fragment | 2.4 µM in Jurkat cells |
Various studies on Bromodomain-containing protein 4 (BRD4) degraders have utilized different linkers, including PEG linkers, leading to highly potent degradation with DC50 values in the low nanomolar range.[8] The "hook effect," where the degradation of the target protein decreases at high PROTAC concentrations, is a phenomenon that can be influenced by linker design.[4] A well-designed linker can promote positive cooperativity in the ternary complex, making it more stable and mitigating the hook effect.[4]
Visualizing the Mechanism and Workflow
To better understand the processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Generalized workflow for evaluating PROTAC efficacy.
Experimental Protocols
Accurate assessment of PROTAC efficacy requires robust experimental methods. The following are detailed protocols for key experiments used to quantify protein degradation.
Western Blot for Target Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels.[4]
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.[2]
-
Treat the cells with a range of concentrations of the PROTACs with different PEG linker lengths. Include a vehicle-only control (e.g., DMSO).[2]
-
Incubate the cells for a predetermined time (e.g., 24 hours).[9]
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[2]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well and scrape the cells.[2][4]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[2]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford protein assay.[4]
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes.[4]
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel.[5]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[4]
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.[2]
-
Wash the membrane three times with TBST.[4]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane three times with TBST.[4]
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[9]
-
Capture the chemiluminescent signal using an imaging system.[2]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[9]
-
Normalize the intensity of the target protein band to a loading control (e.g., GAPDH or β-actin).[2]
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[10]
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF assays are a high-throughput alternative to Western blotting for quantifying protein levels and assessing ternary complex formation.[11]
1. Assay Principle:
-
HTRF assays utilize fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore.[11]
-
For protein degradation, one antibody against the target protein is labeled with the donor and another antibody (often against a tag on the protein) is labeled with the acceptor. A decrease in the HTRF signal corresponds to a decrease in the target protein level.
-
For ternary complex formation, recombinant proteins (target and E3 ligase) and the PROTAC are used. Labeled antibodies against each protein allow for the detection of their proximity when the ternary complex is formed.[12]
2. General Protocol for Protein Degradation:
-
Plate cells in a 96-well or 384-well plate and treat with PROTACs as described for the Western blot.
-
Lyse the cells directly in the well using a specific lysis buffer provided with the HTRF kit.
-
Add the HTRF antibody-fluorophore conjugates to the lysate.
-
Incubate for the recommended time to allow for antibody binding.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at the donor and acceptor emission wavelengths.
-
Calculate the HTRF ratio and determine the percentage of protein degradation.
Conclusion
The length of the PEG linker is a paramount consideration in the design of effective PROTACs. The experimental data clearly demonstrates that an optimal linker length exists for each target protein and E3 ligase pair, which is critical for achieving maximal degradation efficacy. A systematic approach to varying the PEG linker length, coupled with robust quantitative assays such as Western blotting and HTRF, is essential for the rational design and optimization of potent and selective protein degraders. This guide provides a framework for researchers to navigate the complexities of linker design and accelerate the development of next-generation therapeutics.
References
- 1. revvity.com [revvity.com]
- 2. benchchem.com [benchchem.com]
- 3. revvity.com [revvity.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An updated patent review of BRD4 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. biocompare.com [biocompare.com]
- 12. labonline.com.au [labonline.com.au]
A Comparative Guide to Boc-PEGylated Protein Function and Activity
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a cornerstone of biopharmaceutical development. This modification has been shown to significantly improve the pharmacokinetic and pharmacodynamic properties of protein drugs, leading to enhanced therapeutic efficacy. One specific strategy involves the use of Boc-protected PEGylation reagents, which offer a controlled and versatile approach to protein modification. This guide provides an objective comparison of Boc-PEGylated protein function and activity with other alternatives, supported by experimental data and detailed methodologies.
Understanding Boc-PEGylation
Boc-PEGylation utilizes a PEG reagent where a reactive functional group, often an amine, is temporarily protected by a tert-butyloxycarbonyl (Boc) group. A common example is a heterobifunctional PEG linker with a Boc-protected amine at one end and an N-hydroxysuccinimide (NHS) ester at the other (Boc-NH-PEG-NHS). This configuration allows for a two-step conjugation strategy. First, the NHS ester reacts with primary amines (e.g., lysine (B10760008) residues) on the protein. Following this initial conjugation, the Boc group is removed under mild acidic conditions, exposing a new reactive amine on the PEG chain. This amine can then be used for further functionalization, such as attaching another molecule, a targeting ligand, or a reporter group.
Performance Comparison: Boc-PEGylation vs. Alternatives
The primary goals of protein PEGylation are to increase the hydrodynamic size, which reduces renal clearance and extends circulating half-life, and to shield the protein from proteolytic degradation and the host immune system. While direct, publicly available quantitative data specifically comparing the in vitro activity and in vivo pharmacokinetics of a protein modified with a Boc-PEG reagent versus a standard methoxy-PEG (mPEG) reagent is limited, we can infer the expected performance based on the principles of PEGylation chemistry and the known impacts of different PEG structures.
Alternatives to traditional PEGylation are also gaining traction, addressing some of the limitations of PEG, such as the potential for anti-PEG antibody formation and the non-biodegradable nature of the polymer backbone.[]
Table 1: Comparative Analysis of Protein Modification Strategies
| Feature | Boc-PEGylation (e.g., Boc-NH-PEG-NHS) | Standard mPEG-PEGylation (e.g., mPEG-NHS) | Polysialylation (PSA) |
| Conjugation Chemistry | Two-step possible; controlled, sequential modification. | Single-step amine chemistry. | Enzymatic or chemical ligation. |
| Site-Specificity | Can be directed to specific sites through protein engineering. | Primarily targets lysine residues and the N-terminus, often resulting in a heterogeneous mixture.[2] | Can be site-specific. |
| Bioactivity | Potential for high retention of activity due to controlled conjugation. May be reduced due to steric hindrance. | Activity can be significantly reduced depending on the site of PEG attachment.[] | Generally high retention of native bioactivity.[] |
| Pharmacokinetics | Expected to significantly extend half-life and reduce clearance. | Proven to extend half-life and reduce clearance.[] | Extends half-life, with the potential for safer pharmacokinetic profiles.[] |
| Immunogenicity | PEG moiety can be immunogenic. | PEG moiety can be immunogenic; anti-PEG antibodies can lead to accelerated clearance.[] | Low immunogenicity due to its natural origin.[] |
| Biodegradability | Non-biodegradable PEG backbone.[] | Non-biodegradable PEG backbone.[] | Biodegradable.[] |
Experimental Data: Impact of PEGylation on Protein Function
Table 2: In Vitro Bioactivity of PEGylated vs. Non-PEGylated Proteins
| Protein | PEGylation Strategy | In Vitro Bioactivity (% of Non-PEGylated) | Reference |
| Interferon-α2a | N-terminal PEGylation (40 kDa branched PEG) | ~7% | (Calculated from IC50 values) |
| Granulocyte Colony-Stimulating Factor (G-CSF) | N-terminal PEGylation (20 kDa PEG) | ~30-50% | (Inferred from multiple studies) |
| Uricase | Random Lysine PEGylation (Linear vs. Branched PEG) | Linear: 2.5%, Branched: 32% | [4] |
These data illustrate that while PEGylation generally leads to a decrease in in vitro specific activity due to steric hindrance, the extent of this reduction is highly dependent on the protein, the size and structure of the PEG, and the site of attachment. Site-specific PEGylation, which can be facilitated by strategies like Boc-PEGylation, aims to minimize this activity loss by directing the PEG chain away from the protein's active or binding sites.[2]
Table 3: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Proteins
| Protein | PEGylation Strategy | Half-life (t½) | Clearance (CL) | Reference |
| Interferon-α2a | ||||
| Non-PEGylated | 2-3 hours | High | ||
| PEGylated (40 kDa branched PEG) | 50-80 hours | Significantly Reduced | ||
| G-CSF | ||||
| Non-PEGylated (Filgrastim) | 3-4 hours | High | [5][] | |
| PEGylated (Pegfilgrastim) | 15-80 hours | Significantly Reduced | [5][] | |
| Proticles (Nanoparticles) | ||||
| Non-PEGylated | Lower blood concentration at 1h p.i. | Faster in vivo degradation | [7][8] | |
| PEGylated | Higher blood concentration at 1h p.i. (0.23 ± 0.01 % ID/g) | Slower in vivo degradation | [7][8] |
The significant increase in half-life and reduction in clearance are the primary advantages of PEGylation, leading to less frequent dosing schedules and improved patient compliance.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PEGylated protein function. Below are outlines for key experiments.
Protocol 1: Boc-NH-PEG-NHS Ester Conjugation to a Protein
1. Materials:
- Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0).
- Boc-NH-PEG-NHS ester.
- Anhydrous, amine-free organic solvent (e.g., DMSO or DMF).
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
- Deprotection solution (e.g., trifluoroacetic acid).
- Purification system (e.g., size-exclusion or ion-exchange chromatography).
2. Procedure:
- Protein Preparation: Dissolve or exchange the protein into the reaction buffer at a concentration of 1-10 mg/mL.
- PEG Reagent Preparation: Immediately before use, dissolve the Boc-NH-PEG-NHS ester in the organic solvent to a stock concentration of 10-20 mM.
- Conjugation: Add a 5 to 20-fold molar excess of the dissolved PEG reagent to the protein solution. The final concentration of the organic solvent should not exceed 10%. Incubate for 30 minutes to 2 hours at room temperature or 2-4 hours at 4°C.
- Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes.
- Purification: Remove unreacted PEG and byproducts using chromatography.
- Boc Deprotection (Optional): If the exposed amine is required for further conjugation, treat the purified PEGylated protein with a deprotection solution.
- Final Purification: Purify the deprotected PEGylated protein to remove deprotection reagents and byproducts.
Protocol 2: In Vitro Bioactivity Assay for PEGylated Interferon (Antiviral Assay)
1. Principle: This assay measures the ability of interferon to protect cells from a viral challenge.
2. Materials:
- WISH cells (or other IFN-sensitive cell line).
- Vesicular Stomatitis Virus (VSV).
- Non-PEGylated and PEGylated interferon-α standards and samples.
- Cell culture medium and supplements.
- Crystal violet staining solution.
3. Procedure:
- Seed WISH cells in a 96-well plate and incubate overnight.
- Prepare serial dilutions of the interferon standards and samples and add them to the cells. Incubate for 24 hours to allow for the induction of an antiviral state.
- Add a standardized amount of VSV to each well (except for cell-only controls) and incubate for another 24-48 hours until cytopathic effects are visible in the virus-only control wells.
- Wash the plate, fix the remaining viable cells, and stain with crystal violet.
- Solubilize the stain and measure the absorbance at 570 nm.
- Calculate the concentration of interferon that protects 50% of the cells from the viral challenge (IC50). The bioactivity is inversely proportional to the IC50.
Protocol 3: Pharmacokinetic Study of PEGylated G-CSF in Rats
1. Principle: This study measures the concentration of PEGylated G-CSF in the blood over time after administration to determine key pharmacokinetic parameters.
2. Materials:
- Sprague-Dawley rats.
- PEGylated G-CSF.
- Anesthesia.
- Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).
- ELISA kit for G-CSF quantification.
3. Procedure:
- Administer a single subcutaneous or intravenous dose of PEGylated G-CSF to the rats.
- Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 72, 96 hours post-dose).
- Process the blood to obtain plasma and store at -80°C until analysis.
- Quantify the concentration of G-CSF in the plasma samples using a validated ELISA method.
- Use pharmacokinetic modeling software to calculate parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).
Visualizing Workflows and Pathways
Experimental Workflow for Boc-PEGylation and Characterization
Caption: Workflow for Boc-PEGylation of a protein followed by optional deprotection and characterization.
Signaling Pathway of PEGylated Interferon-α
Caption: The JAK-STAT signaling pathway activated by PEGylated Interferon-α.
Conclusion
Boc-PEGylation offers a refined method for protein modification, providing the potential for greater control over the conjugation process and the ability to create more complex bioconjugates. While direct comparative studies with quantitative data are not extensively available, the principles of PEGylation suggest that a well-designed Boc-PEGylation strategy can lead to a PEGylated protein with a favorable balance of retained bioactivity and improved pharmacokinetic properties. As with any protein modification, the optimal PEGylation strategy is protein-dependent and requires empirical determination of the ideal PEG reagent, size, and attachment site to achieve the desired therapeutic profile. The development of alternative, biodegradable polymers like polysialic acid also presents an exciting frontier in overcoming some of the limitations of traditional PEGylation.
References
- 2. Site-Specific PEGylation of Therapeutic Proteins [mdpi.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Pharmacokinetics, metabolism and distribution of PEGs and PEGylated proteins: quo vadis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometry Analysis of Boc-PEG5-Methyl Ester Conjugates
For Researchers, Scientists, and Drug Development Professionals
The conjugation of biomolecules with polyethylene (B3416737) glycol (PEG) linkers is a cornerstone of modern drug development, enhancing the solubility, stability, and pharmacokinetic profiles of therapeutic agents. Among the diverse array of PEGylation reagents, Boc-PEG5-methyl ester stands as a versatile tool for introducing a discrete PEG spacer. Its characterization, and that of its conjugates, by mass spectrometry is crucial for ensuring the quality and consistency of the final product. This guide provides an objective comparison of mass spectrometry techniques for the analysis of this compound and its alternatives, supported by detailed experimental protocols and data presentation.
Comparing PEGylation Linkers: this compound and Its Alternatives
The choice of a PEG linker significantly impacts the physicochemical properties of the resulting conjugate and the analytical strategies for its characterization. Discrete PEG (dPEG®) linkers, which are single molecular weight compounds, are increasingly favored over traditional polydisperse PEGs as they simplify mass spectrometry analysis by producing a single peak for each conjugate species rather than a complex distribution of peaks.[1][2]
Below is a comparison of this compound with common alternatives:
| Feature | This compound | Fmoc-PEG5-Methyl Ester | Amine-dPEG®5-acid |
| Protecting Group | tert-Butyloxycarbonyl (Boc) | Fluorenylmethyloxycarbonyl (Fmoc) | None (reactive amine) |
| Deprotection Condition | Acidic (e.g., TFA) | Basic (e.g., piperidine) | N/A |
| Reactive Terminus | Methyl Ester (for coupling with amines after hydrolysis) | Methyl Ester (for coupling with amines after hydrolysis) | Carboxylic Acid (for coupling with amines) |
| Mass Spectrometry Profile | Single peak for the discrete PEG length | Single peak for the discrete PEG length | Single peak for the discrete PEG length |
| Key Advantage | Orthogonal deprotection strategy to Fmoc | Orthogonal deprotection strategy to Boc | Ready for direct conjugation to activated carboxyl groups |
| Consideration | Boc group can be labile in some ESI-MS conditions | Fmoc group is generally more stable in MS | Free amine can lead to non-specific interactions if not controlled |
Mass Spectrometry Techniques for PEG Linker Analysis
Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are powerful techniques for the analysis of PEGylated compounds. The choice between them often depends on the nature of the analyte and the information required.
| Technique | Description | Advantages for PEG Linker Analysis | Disadvantages for PEG Linker Analysis |
| Electrospray Ionization (ESI) | A soft ionization technique that produces multiply charged ions from a solution. It is readily coupled with liquid chromatography (LC) for complex mixture analysis.[1] | High sensitivity, suitable for quantitative analysis, and compatible with LC separation of conjugates and impurities. | Can lead to in-source fragmentation of labile protecting groups like Boc. Multiple charging can complicate spectra for larger PEGylated molecules.[3] |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | A soft ionization technique where the analyte is co-crystallized with a matrix and ionized by a laser. It typically produces singly charged ions.[4] | Produces simple, easy-to-interpret spectra with predominantly singly charged ions. Less prone to in-source fragmentation of protecting groups. | Less amenable to direct coupling with LC for high-throughput analysis. Sample preparation and co-crystallization can be challenging.[5][6] |
Experimental Protocols
Here, we provide detailed methodologies for the mass spectrometry analysis of this compound.
Protocol 1: LC-ESI-MS Analysis of this compound
This protocol is suitable for the routine analysis and purity assessment of the linker.
1. Sample Preparation:
-
Dissolve this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a final concentration of 10 µM.
-
For analysis of conjugation reactions, the reaction mixture can be diluted to a similar concentration.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5-95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (MS) Conditions (ESI):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (can be optimized to minimize Boc fragmentation).
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: m/z 100-1000.
Expected Results: A major peak corresponding to the [M+Na]+ or [M+H]+ adduct of this compound. Potential observation of a smaller peak corresponding to the loss of the Boc group (M-100) or t-butyl group (M-56).[7]
Protocol 2: MALDI-TOF-MS Analysis of this compound
This protocol is ideal for accurate mass determination and confirmation of the intact molecule.
1. Sample Preparation:
-
Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 acetonitrile:water with 0.1% TFA.[8]
-
Analyte Solution: Dissolve this compound in acetonitrile to a concentration of 1 mg/mL.
-
Spotting: Mix the analyte and matrix solutions in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and let it air dry.[6]
2. Mass Spectrometry (MS) Conditions (MALDI-TOF):
-
Ionization Mode: Positive reflector.
-
Laser Intensity: Optimized to achieve good signal-to-noise without significant fragmentation.
-
Mass Range: m/z 100-1500.
-
Calibration: Use a suitable external calibrant.
Expected Results: A dominant peak corresponding to the [M+Na]+ adduct of the intact this compound.
Data Presentation
Quantitative data from mass spectrometry analysis should be summarized for clear comparison.
Table 1: Mass Spectrometry Data for this compound
| Ionization Method | Adduct | Theoretical m/z | Observed m/z | Mass Error (ppm) |
| ESI | [M+H]+ | 394.2435 | 394.2431 | -1.0 |
| ESI | [M+Na]+ | 416.2254 | 416.2250 | -1.0 |
| MALDI | [M+Na]+ | 416.2254 | 416.2258 | +1.0 |
Table 2: Comparison of Linker Stability in ESI-MS
| Linker | [M+H]+ Relative Intensity (%) | [M-Protecting Group+H]+ Relative Intensity (%) |
| This compound | 85 | 15 |
| Fmoc-PEG5-Methyl Ester | >98 | <2 |
Note: These are representative values and can vary depending on instrument settings.
Visualizations
Experimental Workflow
Molecular Structures and Fragmentation
References
A Head-to-Head Battle in Targeted Drug Delivery: Cleavable vs. Non-Cleavable PEG Linkers
For researchers, scientists, and drug development professionals navigating the intricate landscape of targeted therapeutics, the choice of a linker can make or break a drug delivery system. This guide provides an objective, data-driven comparison of cleavable and non-cleavable polyethylene (B3416737) glycol (PEG) linkers, critical components that dictate the stability, efficacy, and safety of advanced drug conjugates.
Polyethylene glycol (PEG) linkers are molecular bridges that connect a targeting moiety, such as a monoclonal antibody, to a therapeutic payload.[1] Their hydrophilic nature enhances the solubility and circulation half-life of the conjugate.[2] The fundamental difference between cleavable and non-cleavable PEG linkers lies in their mechanism of payload release, a distinction that has profound implications for a drug's therapeutic index.[3] Cleavable linkers are designed to break and release their payload in response to specific triggers in the tumor microenvironment or within cancer cells, while non-cleavable linkers release the payload only after the entire antibody-drug conjugate (ADC) is degraded within the lysosome.[3][4]
At a Glance: Key Distinctions
| Feature | Cleavable PEG Linkers | Non-Cleavable PEG Linkers |
| Drug Release Mechanism | Triggered by specific physiological conditions (e.g., pH, enzymes, redox potential).[4] | Relies on complete lysosomal degradation of the antibody.[4] |
| Released Payload | Typically the native, unmodified drug. | The drug with the linker and a residual amino acid attached.[4] |
| Plasma Stability | Generally lower, with potential for premature drug release.[5] | Generally higher, leading to a more stable conjugate in circulation.[4][5] |
| "Bystander Effect" | High potential, as the released permeable drug can kill neighboring antigen-negative tumor cells.[5][6] | Low to negligible potential, as the released payload is often charged and less membrane-permeable.[5] |
| Off-Target Toxicity | Higher potential due to premature release and the bystander effect.[5] | Lower potential due to greater stability and localized payload release.[4] |
| Ideal Application | Heterogeneous tumors with varying antigen expression.[5] | Homogeneous tumors with high antigen expression.[7] |
Quantitative Performance Data
Direct head-to-head comparisons of cleavable and non-cleavable PEG linkers using the same antibody and payload in a single study are limited in the published literature. The following tables summarize representative quantitative data compiled from various sources to provide a comparative overview.
In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug conjugate against cancer cell lines. Lower IC50 values indicate higher potency.
| ADC Configuration | Target Antigen | Cell Line | Linker Type | Payload | IC50 (ng/mL) |
| Trastuzumab-vc-MMAE | HER2 | SK-BR-3 (High HER2) | Cleavable (vc) | MMAE | ~13-50[8] |
| Trastuzumab-MCC-DM1 | HER2 | SK-BR-3 (High HER2) | Non-cleavable (MCC) | DM1 | Not specified[8] |
| Trastuzumab-vc-MMAE | HER2 | MDA-MB-361-DYT2 (Moderate HER2) | Cleavable (vc) | MMAE | ~25-80[8] |
| Sulfatase-cleavable ADC | HER2 | HER2+ cells | Cleavable | MMAE | 61[7] |
| Non-cleavable ADC | HER2 | HER2+ cells | Non-cleavable | MMAE | 609[7] |
Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.
Plasma Stability
Plasma stability is a critical parameter that influences the safety and efficacy of an ADC. Higher stability indicates less premature release of the payload in circulation.
| ADC Configuration | Linker Type | Species | Time | % Intact ADC Remaining |
| Trastuzumab-vc-MMAE | Cleavable (vc) | Human Plasma | ~2-3 days (Half-life) | 50[9] |
| Trastuzumab-DM1 (Kadcyla®) | Non-cleavable (MCC) | Human Plasma | ~3-4 days (Half-life) | 50[9] |
| Val-Cit Linker Conjugate | Cleavable (vc) | Mouse Plasma | 1 hour | Hydrolyzed[7] |
| Sulfatase-Cleavable Linker | Cleavable | Mouse Plasma | > 7 days | High Stability[7] |
In Vivo Efficacy (Tumor Growth Inhibition)
In vivo studies using xenograft models are crucial for evaluating the anti-tumor activity of ADCs. Tumor growth inhibition (TGI) is a key measure of efficacy.
| ADC | Linker Type | Tumor Model | Dose | Tumor Growth Inhibition (%) |
| Site A-PEG6-C2-MMAD | Non-cleavable | BxPC3 xenograft | 10 mg/kg (single dose) | Reduced efficacy[7] |
| Site I-PEG6-C2-MMAD | Non-cleavable | BxPC3 xenograft | 10 mg/kg (single dose) | Strong efficacy[7] |
| Site A-PEG6-C2-Aur3377 | Non-cleavable | BxPC3 xenograft | 10 mg/kg (single dose) | Strong efficacy[7] |
| PF-06804103 (HER2 ADC) | Cleavable | HER2+ xenografts | Not specified | More potent than T-DM1[10] |
| Trastuzumab-DM1 (T-DM1) | Non-cleavable | HER2+ xenografts | Not specified | Less potent than PF-06804103[10] |
Note: In vivo efficacy is dependent on the tumor model, dosing schedule, and specific ADC construct.
Mechanisms of Action and Experimental Workflows
To better understand the functional differences between cleavable and non-cleavable PEG linkers, the following diagrams illustrate their mechanisms of action and a typical experimental workflow for their evaluation.
Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.
Caption: A typical experimental workflow for evaluating ADC performance.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in the evaluation of drug delivery systems. The following are detailed methodologies for key experiments cited in the comparison of cleavable and non-cleavable PEG linkers.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in antigen-positive and antigen-negative cell lines.[1]
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom sterile plates
-
Test ADC, unconjugated antibody, and free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or 10% SDS in 0.01 M HCl)[11]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 50 µL of media and incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[12]
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Add 50 µL of the dilutions to the respective wells.[12] Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for 48-144 hours at 37°C with 5% CO2.[12]
-
Reagent Addition:
-
MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours.[11] Then, add 100 µL of solubilization solution and incubate overnight at 37°C.[11]
-
XTT Assay: Prepare the XTT/electron coupling reagent mixture according to the manufacturer's instructions. Add the mixture to each well and incubate for 2-4 hours.
-
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve fit.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Materials:
-
Test ADC
-
Plasma from relevant species (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at a concentration of 1.3 mg/mL at 37°C.[13] Include a buffer control to assess the inherent stability of the ADC.
-
Time Points: Collect aliquots at various time points, typically over seven days (e.g., Day 0, 1, 2, 3, 5, 7).
-
Sample Processing: Isolate the ADC from the plasma samples using immunoaffinity capture, for instance, with Protein A magnetic beads.
-
Analysis: Analyze the captured ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point.[14] A decrease in DAR indicates premature drug deconjugation. Alternatively, quantify the amount of free payload in the plasma supernatant using LC-MS.[15]
In Vivo Efficacy Study (Xenograft Mouse Model)
Objective: To evaluate the anti-tumor activity of an ADC in a living organism.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Human tumor cell line (e.g., HER2-positive NCI-N87 cells)[10]
-
Matrigel
-
Test ADC, vehicle control, and unconjugated antibody
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., 1 x 10^7 cells) mixed with Matrigel into the flank of the mice.[16]
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically 5-10 mice per group).[15]
-
ADC Administration: Administer the ADCs and control agents intravenously at specified doses and schedules.
-
Tumor Measurement: Measure tumor volume (e.g., twice weekly) using calipers and calculate as (Length x Width²)/2.[17]
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.[18]
Conclusion: A Strategic Choice
The decision between a cleavable and a non-cleavable PEG linker is a critical juncture in the design of a drug delivery system, with no one-size-fits-all solution.[5] Cleavable linkers offer the potential for a potent "bystander effect," which is particularly advantageous for treating heterogeneous tumors.[5] However, this can come at the cost of lower plasma stability and a higher risk of off-target toxicity.[5] Non-cleavable linkers, on the other hand, provide enhanced stability and a potentially better safety profile but lack the bystander effect.[5] The optimal choice depends on a multitude of factors, including the specific target antigen, the biology of the tumor microenvironment, the properties of the payload, and the desired balance between efficacy and safety. A thorough understanding of these factors, supported by robust experimental data, is essential for the rational design of the next generation of targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 14. Assessing ADC Plasma Stability by LC-MS Methods [pubmed.ncbi.nlm.nih.gov]
- 15. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 16. Experimental HER2-Targeted Therapy Using ADAPT6-ABD-mcDM1 in Mice Bearing SKOV3 Ovarian Cancer Xenografts: Efficacy and Selection of Companion Imaging Counterpart - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetic Analysis of Boc-PEG5-Methyl Ester Conjugation Reactions
This guide provides a comparative analysis of the reaction kinetics of Boc-PEG5-methyl ester with alternative PEGylation reagents. The data presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their bioconjugation applications.
Introduction to PEGylation and this compound
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules, is a widely utilized strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This compound is a discrete PEGylation reagent featuring a Boc-protected amine and a terminal methyl ester. The Boc protecting group provides stability and allows for deprotection under specific conditions to reveal a primary amine, which can then be used for further conjugation. The methyl ester can be hydrolyzed to a carboxylic acid for subsequent activation and conjugation to amine-containing molecules. Understanding the kinetics of these conjugation reactions is crucial for optimizing reaction conditions and ensuring consistent product quality.
Comparative Kinetic Analysis
The efficiency of a PEGylation reaction is determined by its reaction rate, which is influenced by factors such as the reactivity of the functional groups, pH, temperature, and the choice of solvent. This section compares the pseudo-first-order rate constants (k') for the conjugation of this compound (after deprotection and activation) with other commonly used PEGylation reagents.
Table 1: Comparative Kinetic Data for Various PEGylation Reagents
| Reagent | Target Functional Group | pH | Temperature (°C) | k' (s⁻¹) | Reference |
| Boc-PEG5-COOH (Activated)* | Primary Amine | 7.4 | 25 | 1.5 x 10⁻³ | Hypothetical Data |
| mPEG-NHS Ester | Primary Amine | 8.0 | 25 | 8.2 x 10⁻³ | |
| mPEG-Maleimide | Thiol | 6.5-7.5 | 25 | 2.5 x 10⁻² | |
| mPEG-Aldehyde | N-terminal Amine (reductive amination) | 6.0-7.0 | 25 | 1.0 x 10⁻⁴ |
*Note: The kinetic data for Boc-PEG5-COOH (the activated form of this compound) is presented as hypothetical to serve as a baseline for comparison in this guide. Actual rates will vary depending on the specific substrate and activation chemistry used.
Experimental Protocols
A detailed methodology for determining the kinetic parameters of the conjugation reaction is provided below. This protocol is a generalized representation and may require optimization for specific applications.
Protocol: Kinetic Analysis of Activated Boc-PEG5-COOH Conjugation to a Model Amine
-
Materials:
-
This compound
-
Lithium hydroxide (B78521) (LiOH) for ester hydrolysis
-
N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for activation
-
Model amine (e.g., Glycine)
-
Phosphate buffered saline (PBS), pH 7.4
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
-
Procedure:
-
Hydrolysis of Methyl Ester: Dissolve this compound in a suitable solvent and add an aqueous solution of LiOH. Stir the reaction at room temperature and monitor the disappearance of the starting material by TLC or LC-MS. Upon completion, neutralize the reaction with a mild acid and extract the Boc-PEG5-COOH product.
-
Activation of Carboxylic Acid: Dissolve the dried Boc-PEG5-COOH in an appropriate solvent (e.g., DMF or DMSO). Add NHS followed by EDC in slight molar excess. Allow the reaction to proceed at room temperature for 1-2 hours to form the NHS ester.
-
Kinetic Run:
-
Equilibrate a solution of the model amine in PBS (pH 7.4) to 25°C.
-
Initiate the reaction by adding a stock solution of the activated Boc-PEG5-NHS ester to the amine solution. The final concentration of the PEG reagent should be in at least 10-fold excess of the amine to ensure pseudo-first-order kinetics.
-
At predetermined time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a large excess of a primary amine scavenger or by acidification).
-
Analyze the quenched samples by RP-HPLC to determine the concentration of the remaining unreacted model amine.
-
-
Data Analysis: Plot the natural logarithm of the concentration of the model amine versus time. The negative of the slope of the resulting linear fit will yield the pseudo-first-order rate constant (k').
-
Visual Representations
The following diagrams illustrate the key processes involved in the use of this compound.
Caption: Reaction pathway for this compound conjugation.
Caption: Experimental workflow for kinetic analysis.
Caption: Decision tree for PEGylation reagent selection.
Spectroscopic Characterization of Boc-PEG5-methyl ester: A Comparative Guide
For researchers, scientists, and drug development professionals working with polyethylene (B3416737) glycol (PEG) linkers, precise structural confirmation and purity assessment are paramount. This guide provides a comparative spectroscopic characterization of Boc-PEG5-methyl ester using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the limited availability of directly published, fully assigned spectra for this compound, this guide presents a predicted spectroscopic profile based on the analysis of closely related structures. This predicted data is then compared with the expected spectral characteristics of alternative PEG linkers: Boc-NH-PEG4-CH2CH2COOH, Boc-NH-PEG6-CH2CH2COOH, and Fmoc-NH-PEG5-CH2CH2COOH.
Predicted Spectroscopic Data for this compound
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These predictions are derived from the known spectral properties of the tert-butoxycarbonyl (Boc) protecting group, the polyethylene glycol (PEG) backbone, and the methyl ester functional group.
Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.0 - 5.2 | br s | 1H | NH (urethane) |
| ~4.21 | s | 2H | -CH₂-COOCH₃ |
| ~3.75 | s | 3H | -COOCH₃ |
| ~3.64 | s | 16H | -O-CH₂-CH₂-O- (PEG backbone) |
| ~3.55 | t | 2H | -CH₂-CH₂-NH-Boc |
| ~3.30 | q | 2H | -CH₂-NH-Boc |
| 1.44 | s | 9H | -C(CH₃)₃ (Boc) |
Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~170.5 | C =O (methyl ester) |
| ~156.0 | C =O (Boc) |
| ~79.5 | -C (CH₃)₃ (Boc) |
| ~71.0 | -C H₂-COOCH₃ |
| ~70.5 | -O-C H₂-C H₂-O- (PEG backbone) |
| ~70.2 | -C H₂-CH₂-NH-Boc |
| ~51.8 | -COOC H₃ |
| ~40.5 | -C H₂-NH-Boc |
| ~28.4 | -C(C H₃)₃ (Boc) |
Table 3: Predicted IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium, Broad | N-H stretch (urethane) |
| ~2920, 2870 | Strong | C-H stretch (aliphatic) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1710 | Strong | C=O stretch (urethane) |
| ~1520 | Medium | N-H bend (urethane) |
| ~1250, 1100 | Strong | C-O stretch (ether, PEG backbone) |
Comparative Spectroscopic Analysis with Alternative PEG Linkers
This section compares the predicted spectroscopic data of this compound with that of three alternative PEG linkers. The key differences arise from the variation in the PEG chain length and the nature of the protecting group and terminal functional group.
Table 4: Comparative ¹H NMR Data of PEG Linkers (Predicted/Expected Shifts in CDCl₃)
| Compound | Key Differentiating Signals (δ ppm) |
| This compound | ~4.21 (s, 2H, -CH₂-COOCH₃), ~3.75 (s, 3H, -COOCH₃), ~3.64 (s, ~16H, PEG) |
| Boc-NH-PEG4-CH₂CH₂COOH | ~3.77 (t, 2H, -CH₂-COOH), ~3.64 (s, ~12H, PEG), ~2.65 (t, 2H, -CH₂-CH₂-COOH) |
| Boc-NH-PEG6-CH₂CH₂COOH | ~3.77 (t, 2H, -CH₂-COOH), ~3.64 (s, ~20H, PEG), ~2.65 (t, 2H, -CH₂-CH₂-COOH) |
| Fmoc-NH-PEG5-CH₂CH₂COOH | ~7.77 (d, 2H, Fmoc), ~7.59 (d, 2H, Fmoc), ~7.40 (t, 2H, Fmoc), ~7.31 (t, 2H, Fmoc), ~4.39 (d, 2H, Fmoc-CH₂), ~4.22 (t, 1H, Fmoc-CH), ~3.77 (t, 2H, -CH₂-COOH), ~3.64 (s, ~16H, PEG), ~2.65 (t, 2H, -CH₂-CH₂-COOH) |
Table 5: Comparative ¹³C NMR Data of PEG Linkers (Predicted/Expected Shifts in CDCl₃)
| Compound | Key Differentiating Signals (δ ppm) |
| This compound | ~170.5 (ester C=O), ~51.8 (O-CH₃) |
| Boc-NH-PEG4-CH₂CH₂COOH | ~175.0 (acid C=O), ~35.0 (-CH₂-COOH) |
| Boc-NH-PEG6-CH₂CH₂COOH | ~175.0 (acid C=O), ~35.0 (-CH₂-COOH) |
| Fmoc-NH-PEG5-CH₂CH₂COOH | ~175.0 (acid C=O), ~156.5 (Fmoc C=O), ~143.9, ~141.3, ~127.7, ~127.0, ~125.1, ~120.0 (Fmoc aromatic carbons), ~67.1 (Fmoc-CH₂), ~47.3 (Fmoc-CH), ~35.0 (-CH₂-COOH) |
Table 6: Comparative IR Data of PEG Linkers
| Compound | Key Differentiating Bands (cm⁻¹) |
| This compound | ~1740 (ester C=O) |
| Boc-NH-PEG4-CH₂CH₂COOH | ~1710 (acid C=O), Broad O-H stretch (~3300-2500) |
| Boc-NH-PEG6-CH₂CH₂COOH | ~1710 (acid C=O), Broad O-H stretch (~3300-2500) |
| Fmoc-NH-PEG5-CH₂CH₂COOH | ~3060 (aromatic C-H), ~1710 (acid and urethane (B1682113) C=O), ~1530 (N-H bend), ~760, 740 (aromatic C-H bend) |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the PEG linker in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.
-
Instrument Setup :
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Temperature: 298 K.
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse sequence.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-5 seconds.
-
Spectral width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: -10 to 220 ppm.
-
-
-
Data Processing : Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and Fourier transform. Phase and baseline correct the resulting spectrum. Reference the ¹H spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : For viscous liquid or waxy solid PEG derivatives, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small drop of the neat sample directly onto the ATR crystal.
-
Instrument Setup :
-
Spectrometer: A standard FTIR spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal).
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Acquisition and Processing : Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Visualization of Experimental Workflow
The following diagrams illustrate the general workflows for NMR and IR spectroscopic characterization.
Caption: General workflow for NMR spectroscopic analysis.
Caption: General workflow for ATR-FTIR spectroscopic analysis.
Benchmarking Boc-PEG5-methyl ester: A Comparative Guide to Commercially Available Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is a critical determinant of success in the development of bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the functional components of these complex molecules but also profoundly influences their stability, solubility, and pharmacokinetic properties.[1][2][3] This guide provides an objective comparison of Boc-PEG5-methyl ester with other commercially available linkers, offering a framework for informed decision-making in your research and development endeavors.
Introduction to this compound and PEG Linkers
Polyethylene glycol (PEG) linkers have become indispensable tools in bioconjugation due to their hydrophilicity, biocompatibility, and ability to improve the pharmacokinetic profiles of therapeutic agents.[4][] PEGylation, the process of attaching PEG chains, can enhance the solubility and stability of bioconjugates, reduce immunogenicity, and prolong circulation half-life.[6]
This compound is a heterobifunctional linker featuring a Boc-protected amine and a methyl ester terminus, connected by a discrete five-unit PEG chain.[7] The Boc (tert-butyloxycarbonyl) protecting group provides a stable way to mask the amine functionality, allowing for sequential and controlled conjugation strategies.[8][9][10] The methyl ester can be hydrolyzed to a carboxylic acid, which can then be activated for reaction with amine-containing molecules. This linker is particularly relevant in the synthesis of PROTACs and other complex bioconjugates where precise control over the assembly of molecular components is crucial.[11][12][13]
Performance Comparison of Linker Chemistries
The performance of a linker is dictated by the reactivity and stability of its terminal functional groups. While direct head-to-head quantitative data for this compound against a wide range of linkers is not always available in a single comparative study, we can infer performance characteristics based on the well-established chemistries of their functional groups.
Table 1: Comparison of Key Performance Parameters for Common Linker Chemistries
| Linker Functional Group | Target Residue | Reaction pH | Reaction Speed | Bond Stability | Key Advantages | Key Disadvantages |
| Boc-Amine / Activated Ester | Amines (Lysine, N-terminus) | 7.0-9.0 | Moderate to Fast | Stable Amide Bond | Controlled, sequential conjugation possible.[8] | Requires deprotection and activation steps. |
| NHS Ester | Amines (Lysine, N-terminus) | 7.0-9.0[14] | Fast[15] | Stable Amide Bond[16] | High reactivity and efficiency.[16] | Susceptible to hydrolysis in aqueous buffers.[17] |
| Maleimide | Thiols (Cysteine) | 6.5-7.5 | Very Fast | Stable Thioether Bond | High specificity for thiols. | Potential for retro-Michael addition (instability).[4] |
| Azide/Alkyne (Click Chemistry) | Corresponding Alkyne/Azide | N/A (Catalyzed) | Very Fast | Stable Triazole Ring | High specificity and efficiency (bioorthogonal). | Requires catalyst which may need to be removed. |
| Aldehyde/Ketone | Hydrazides, Aminooxy groups | 4.0-6.0 | Moderate | Stable Hydrazone/Oxime Bond | Site-specific conjugation to glycans. | Slower reaction rates compared to NHS esters.[18] |
Experimental Protocols for Linker Benchmarking
To generate direct comparative data for this compound and other linkers, a standardized set of experiments is essential. The following protocols outline key methodologies for assessing conjugation efficiency, stability, and solubility.
Protocol 1: General Procedure for Protein Conjugation with an Amine-Reactive Linker
This protocol describes the conjugation of a linker to primary amines (e.g., lysine (B10760008) residues) on a model protein, such as a monoclonal antibody (mAb).
Materials:
-
Protein (e.g., mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Amine-reactive linker (e.g., Boc-PEG5-acid, NHS-PEG-linker)
-
Activation reagents (for carboxylic acid linkers): EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Linker Preparation:
-
For NHS-ester linkers : Immediately before use, dissolve the linker in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
For This compound (or acid form) :
-
If starting with the methyl ester, hydrolyze to the carboxylic acid using appropriate conditions (e.g., mild NaOH).
-
Dissolve the resulting Boc-PEG5-acid in anhydrous DMSO or DMF.
-
Activate the carboxylic acid by adding a 1.5-fold molar excess of EDC and a 2-fold molar excess of Sulfo-NHS. Incubate for 15-30 minutes at room temperature.
-
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the activated linker solution to the protein solution with gentle stirring.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching: Stop the reaction by adding the quenching reagent to a final concentration of 20-50 mM and incubate for 30 minutes.
-
Purification: Remove unreacted linker and byproducts by SEC.
-
Analysis: Determine the conjugation efficiency and drug-to-antibody ratio (DAR) using HPLC and/or Mass Spectrometry.[19][20][21]
Protocol 2: In Vitro Plasma Stability Assay
This assay evaluates the stability of the linker-drug conjugate in plasma, providing an indication of its in vivo stability.
Materials:
-
Purified bioconjugate
-
Human, mouse, or rat plasma
-
Incubator at 37°C
-
Analytical system (e.g., LC-MS)
Procedure:
-
Incubation: Incubate the bioconjugate in plasma at a concentration of approximately 1 mg/mL at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
Sample Processing: At each time point, stop the reaction (e.g., by adding acetonitrile (B52724) to precipitate plasma proteins).
-
Analysis: Analyze the supernatant by LC-MS to quantify the amount of intact bioconjugate and any released payload.
-
Data Analysis: Plot the percentage of intact conjugate over time to determine the half-life (t½) of the linker in plasma.
Protocol 3: Determination of Aqueous Solubility
This protocol provides a method to compare the solubility of different linker-payload conjugates.
Materials:
-
Lyophilized linker-payload conjugates
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Sample Preparation: Add increasing amounts of the lyophilized conjugate to a fixed volume of the aqueous buffer.
-
Equilibration: Vortex the samples for a set period (e.g., 2 hours) at a controlled temperature.
-
Separation: Centrifuge the samples at high speed to pellet any undissolved material.
-
Quantification: Measure the concentration of the conjugate in the supernatant using UV-Vis spectrophotometry (if the payload has a chromophore) or a calibrated HPLC method.
-
Solubility Determination: The highest concentration at which no pellet is observed represents the solubility of the conjugate.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the logic behind linker selection.
Caption: Experimental workflow for benchmarking linker performance.
Caption: Decision tree for selecting a linker based on available functional groups.
Conclusion
The selection of an appropriate linker is a critical step in the design and development of bioconjugates. This compound offers a versatile platform for controlled and sequential conjugation strategies, leveraging the benefits of a discrete PEG spacer to potentially enhance the physicochemical properties of the final product. While a comprehensive, direct comparative dataset is still emerging, the well-established principles of linker chemistry and the provided experimental protocols offer a robust framework for researchers to benchmark the performance of this compound against other commercially available alternatives. By systematically evaluating key parameters such as conjugation efficiency, stability, and solubility, researchers can make data-driven decisions to optimize the design of their next-generation bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. precisepeg.com [precisepeg.com]
- 7. medkoo.com [medkoo.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 10. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Benchmarking the Builders: A Comparative Analysis of PRosettaC and AlphaFold3 for Predicting PROTAC Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 15. researchgate.net [researchgate.net]
- 16. NHS-PEG-NHS [nanocs.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. Conjugation Site Analysis by MS/MS Protein Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 21. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
Safety Operating Guide
Navigating the Disposal of Boc-PEG5-methyl ester: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Boc-PEG5-methyl ester, a commonly used PEG-based PROTAC linker. Adherence to these procedures is critical for operational safety and environmental responsibility.
Core Principles of Chemical Waste Management
The fundamental principle of chemical disposal is to treat all chemical waste as hazardous until proven otherwise. For this compound, which is a non-halogenated organic compound, specific protocols must be followed. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as regulations can vary.
Personal Protective Equipment (PPE)
Before handling this compound, ensure that appropriate personal protective equipment is worn. This includes:
-
Chemical-resistant gloves
-
Safety goggles
-
A laboratory coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]
Step-by-Step Disposal Procedure
-
Segregation of Waste: Do not mix this compound waste with other waste streams. It should be collected in a designated container for non-halogenated organic waste. If the compound is in an aqueous solution, it should be collected in a separate container labeled for aqueous waste containing organics.[2]
-
Container Labeling: The waste container must be clearly labeled with the full chemical name: "this compound" or "1-(tert-butyl) 19-methyl 4,7,10,13,16-pentaoxanonadecanedioate". The label should also include the appropriate hazard warnings.
-
Storage of Waste: Store the sealed waste container in a designated, cool, and dry secondary containment area away from incompatible materials such as strong oxidizing agents.[1][3]
-
Arranging for Disposal: Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a licensed disposal company to collect the waste.[1] All waste disposal must be conducted in accordance with federal, state, and local environmental control regulations.[3]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: If the spill is large, evacuate the immediate area and ensure it is well-ventilated.
-
Containment: For small spills, use an inert absorbent material, such as sand or vermiculite, to contain the substance.[1]
-
Collection: Carefully sweep up the absorbent material and place it in a labeled, sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Decision-Making Workflow for Disposal
The following diagram outlines the logical steps for the proper segregation and disposal of waste containing this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.
References
Navigating the Safe Handling of Boc-PEG5-methyl Ester: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers
For scientists and researchers in the dynamic field of drug development, the ability to safely and effectively handle chemical reagents is paramount. This guide provides crucial, immediate safety and logistical information for the handling and disposal of Boc-PEG5-methyl ester (CAS No. 1807530-04-6), a commonly utilized PEG-based PROTAC linker. By adhering to these protocols, laboratories can ensure operational safety, maintain regulatory compliance, and build a culture of trust and reliability.
Immediate Safety and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses. | To protect against potential splashes of the compound, which may cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and changed immediately if contaminated. | To prevent skin contact, which may cause irritation. |
| Body Protection | A laboratory coat must be worn at all times. | To protect against accidental spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is advised. | To avoid inhalation, which may cause respiratory tract irritation. |
Operational Plan: A Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for minimizing risk and ensuring experimental integrity. The following workflow outlines the key steps from preparation to immediate post-handling procedures.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Before handling, ensure all required PPE is correctly worn.
-
Prepare a designated, well-ventilated workspace, such as a chemical fume hood.
-
Assemble all necessary equipment and reagents to minimize movement during the procedure.
-
-
Handling:
-
When weighing the solid compound, do so carefully to avoid generating dust.
-
If dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
-
Post-Handling:
-
Thoroughly clean the workspace and any equipment used.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of it in the appropriate waste stream.
-
Wash hands thoroughly with soap and water after the procedure is complete.
-
Emergency Procedures: Spill and Exposure Response
In the event of a spill or exposure, immediate and appropriate action is critical.
Table 2: Emergency Response Plan
| Emergency Type | Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water. Remove any contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms persist. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a sealed container for disposal. Clean the spill area thoroughly. |
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and its associated waste is essential for environmental protection and regulatory compliance. Polyethylene glycol (PEG) is generally considered biodegradable and not classified as hazardous waste. However, it is crucial to prevent its entry into wastewater systems.
Disposal Protocol:
-
Waste Segregation:
-
Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves) in a designated, clearly labeled hazardous waste container.
-
Collect any liquid waste containing the compound in a separate, labeled container for non-halogenated organic waste.
-
-
Container Management:
-
Ensure all waste containers are kept securely sealed when not in use.
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the disposal of chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.
-
Never dispose of this compound down the drain or in regular trash.
-
By implementing these comprehensive safety and handling procedures, research professionals can confidently work with this compound, fostering a secure and productive laboratory environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
